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  • Product: 2,6-Dimethoxy-4-methylpyridin-3-amine
  • CAS: 479481-40-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dimethoxy-4-methylpyridin-3-amine

Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Dimethoxy-4-methylpyridin-3-amine. In the absence of direct experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Dimethoxy-4-methylpyridin-3-amine. In the absence of direct experimental spectra in the public domain, this document serves as a robust predictive guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis for the predicted chemical shifts, provides a detailed, field-proven protocol for experimental data acquisition, and offers insights into data processing and spectral interpretation. The methodologies described herein are designed to ensure scientific integrity and generate trustworthy, reproducible results.

Introduction: The Significance of NMR in Characterizing Substituted Pyridines

2,6-Dimethoxy-4-methylpyridin-3-amine is a polysubstituted pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals, making the precise structural elucidation of its derivatives a critical task in chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of molecular structure in solution.[1] This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, offering a valuable resource for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,6-Dimethoxy-4-methylpyridin-3-amine. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on the pyridine ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ) in ppmMultiplicityIntegration
H-5~6.2 - 6.5Singlet (s)1H
NH₂~3.5 - 5.0Broad Singlet (br s)2H
OCH₃ (at C-2 & C-6)~3.8 - 4.0Singlet (s)6H
CH₃ (at C-4)~2.1 - 2.3Singlet (s)3H
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ) in ppm
C-2~158 - 162
C-3~120 - 125
C-4~145 - 150
C-5~95 - 100
C-6~158 - 162
OCH₃~53 - 56
CH₃~18 - 22

Scientific Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from the electronic effects of the substituents on the pyridine ring. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all electron-donating groups, which generally increase the electron density on the aromatic ring and cause upfield shifts (lower ppm values) of the ring protons and carbons compared to unsubstituted pyridine.

  • Amino Group (-NH₂): As a strong electron-donating group, the amino group at C-3 significantly shields the ortho (C-2, C-4) and para (C-6) positions.

  • Methoxy Groups (-OCH₃): The two methoxy groups at C-2 and C-6 are also strong electron-donating groups, further contributing to the shielding of the ring.

  • Methyl Group (-CH₃): The methyl group at C-4 is a weaker electron-donating group through hyperconjugation.

The interplay of these electronic effects leads to the predicted chemical shifts. The sole aromatic proton at C-5 is expected to be significantly shielded, appearing at a relatively high field for an aromatic proton.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2,6-Dimethoxy-4-methylpyridin-3-amine.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The solvent should not have signals that overlap with the analyte's signals.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing a known amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures accurate integration.

  • Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is generally required.

Data Processing and Interpretation

Data Processing Workflow

The raw NMR data, known as the Free Induction Decay (FID), must be processed to obtain the final spectrum.[2]

NMR Data Processing Workflow FID Free Induction Decay (FID) FT Fourier Transformation FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (to TMS) Baseline->Reference Integration Integration (¹H NMR) Reference->Integration PeakPicking Peak Picking Integration->PeakPicking Spectrum Final Spectrum PeakPicking->Spectrum

Caption: Molecular structure of 2,6-Dimethoxy-4-methylpyridin-3-amine.

Conclusion

This technical guide provides a comprehensive predictive framework for the ¹H and ¹³C NMR spectral analysis of 2,6-Dimethoxy-4-methylpyridin-3-amine. By combining theoretical predictions with a robust experimental protocol and data analysis workflow, researchers can confidently approach the structural characterization of this and similar substituted pyridine compounds. The principles and methodologies outlined herein are grounded in established scientific practices to ensure the generation of high-quality, reliable NMR data.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • IUPAC. Standard for NMR Data Reporting. [Link]

  • University of Chicago. NMR Facility Protocols. [Link]

  • Schorn, C. (2002).
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • MestreLab Research. Mnova NMR Software. [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • University of Jena. Introduction to NMR data processing and analysis with Origin. [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 2,6-Dimethoxy-4-methylpyridin-3-amine: A Framework for Synthesis, Crystallization, and X-ray Diffraction Analysis

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Substituted aminopyridines represent a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a multitude o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminopyridines represent a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents. The precise three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount for understanding their interaction with biological targets and for the rational design of next-generation therapeutics. This guide presents a comprehensive, field-proven framework for the complete structural elucidation of 2,6-Dimethoxy-4-methylpyridin-3-amine, a compound of significant interest due to its structural relation to known biologically active molecules. While a definitive crystal structure for this specific molecule is not yet publicly documented, this whitepaper provides a predictive and practical roadmap, from a proposed synthetic pathway and single-crystal growth protocol to a detailed methodology for single-crystal X-ray diffraction (XRD) analysis. We will explore the theoretical underpinnings of the experimental choices, present anticipated structural features based on analogous compounds, and discuss the critical role of structural data in accelerating drug discovery programs.

Introduction: The Significance of the Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. The introduction of an amine substituent dramatically enhances its utility, providing a key site for hydrogen bonding and further chemical modification. Specifically, substituted aminopyridines are known to exhibit a wide range of biological activities, acting as kinase inhibitors, gamma-secretase modulators, and tubulin polymerization inhibitors, making them highly valuable in oncology and neurodegenerative disease research.[1][2][3]

The title compound, 2,6-Dimethoxy-4-methylpyridin-3-amine, combines the key aminopyridine core with methoxy and methyl groups that can significantly influence its steric and electronic properties, and therefore its binding affinity to protein targets. Determining its precise solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in understanding its potential as a pharmacological agent. This guide provides the complete, self-validating workflow to achieve this goal.

Part I: Chemical Synthesis and High-Purity Crystallization

The prerequisite for any crystallographic study is the availability of a pure, crystalline sample. The following section outlines a robust and logical pathway for the synthesis and subsequent crystallization of the target compound.

Proposed Synthetic Pathway

A plausible synthetic route can be devised starting from commercially available 2,6-dichloro-3-nitropyridine, leveraging well-established pyridine chemistry. The rationale behind this multi-step synthesis is to introduce the required functional groups in a controlled, regioselective manner.

Workflow: Proposed Synthesis of 2,6-Dimethoxy-4-methylpyridin-3-amine

A 2,6-Dichloro-3-nitropyridine B Step 1: Nucleophilic Aromatic Substitution (SNA_r_) A->B NaOMe, MeOH C 2-Chloro-6-methoxy-3-nitropyridine B->C D Step 2: Suzuki Coupling C->D CH3B(OH)2, Pd Catalyst E 2-Methoxy-4-methyl-3-nitro-6-chloropyridine (Hypothetical Intermediate) D->E F Step 3: Methoxylation E->F NaOMe, DMF G 2,6-Dimethoxy-4-methyl-3-nitropyridine F->G H Step 4: Reduction G->H H2, Pd/C or SnCl2 I 2,6-Dimethoxy-4-methylpyridin-3-amine (Target) H->I

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • Step 1: Selective Monomethoxylation. To a solution of 2,6-dichloro-3-nitropyridine in methanol, add one equivalent of sodium methoxide at 0 °C. Allow the reaction to slowly warm to room temperature. The electron-withdrawing nitro group activates the C2 and C6 positions, but careful control of stoichiometry should favor monosubstitution.

  • Step 2: Methylation. The resulting 2-chloro-6-methoxy-3-nitropyridine can undergo a Suzuki or Stille coupling reaction to introduce the methyl group at the C4 position. This often requires a palladium catalyst and a suitable methyl source like trimethylboroxine.

  • Step 3: Second Methoxylation. The remaining chlorine atom is replaced with a methoxy group using a stronger nucleophilic substitution condition, such as sodium methoxide in a polar aprotic solvent like DMF at an elevated temperature.[1]

  • Step 4: Nitro Group Reduction. The final step involves the reduction of the nitro group to the primary amine. This is reliably achieved through catalytic hydrogenation (H₂, Pd/C) or using a chemical reducing agent like tin(II) chloride in an acidic medium.

Purification and Spectroscopic Confirmation

Following synthesis, the crude product must be purified to >99% purity for successful crystallization. This is typically achieved using flash column chromatography on silica gel. The identity and purity of the final product would be confirmed by a suite of spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the number and connectivity of protons and carbons. Expected signals would include singlets for the methyl and methoxy protons, an aromatic proton signal, and an amine proton signal.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the amine group (typically around 3300-3500 cm⁻¹) and C-O stretches of the methoxy groups.[5]

Protocol for Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The key is to allow molecules to slowly and orderly assemble into a crystal lattice.

Methodology:

  • Solvent Screening: Dissolve small amounts of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound is sparingly soluble.

  • Slow Evaporation (Primary Method):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a relatively volatile solvent (the "good" solvent).

    • Place this vial, uncapped, inside a larger, sealed jar containing a more volatile solvent in which the compound is insoluble (the "poor" solvent).

    • The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystallization.

Part II: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its three-dimensional structure can be determined.

Workflow: X-ray Crystallography

cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement A Select & Mount Crystal B Mount on Diffractometer (e.g., Bruker APEXII) A->B C Cool Crystal (e.g., 100 K) B->C D Collect Diffraction Data (Mo Kα radiation) C->D E Integrate Reflections D->E F Apply Corrections (Absorption, etc.) E->F G Determine Space Group F->G H Solve Structure (e.g., Direct Methods) G->H I Refine Atomic Positions & Thermal Parameters H->I J Finalize Structure (Check R-factors, Fo/Fc maps) I->J

Caption: Standard workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Refinement

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize thermal vibrations.

  • Data Collection: The mounted crystal is placed on a diffractometer. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images (frames) are collected as the crystal is rotated.[6][7]

  • Data Processing: The collected frames are processed to integrate the intensities of thousands of individual reflections. The data is corrected for various experimental factors (e.g., absorption).

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This is typically done using direct methods software.

  • Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).[8]

Part III: Predicted Structural Features and Analysis

Based on the known structures of similar aminopyridine derivatives, we can predict the key structural features of 2,6-Dimethoxy-4-methylpyridin-3-amine with a high degree of confidence.

Predicted Crystallographic and Molecular Data

The following table summarizes the expected parameters for the title compound, based on data from structurally related molecules.[8][9]

ParameterPredicted Value/DescriptionRationale / Comparison
Crystal System Monoclinic or OrthorhombicCommon for small organic molecules.[6][7]
Space Group P2₁/c or P2₁2₁2₁Common centrosymmetric/non-centrosymmetric groups.[10][11]
Unit Cell (Å) a ≈ 7-12, b ≈ 5-10, c ≈ 15-25Based on similar-sized substituted pyridines.[6][9]
Z (Molecules/cell) 4Typical for the predicted space groups.
C-N (pyridine) ~1.33 - 1.38 ÅStandard aromatic C-N bond lengths.
C-C (pyridine) ~1.37 - 1.40 ÅStandard aromatic C-C bond lengths.
C(sp²)-NH₂ ~1.38 ÅShorter than C(sp³)-N due to resonance with the ring.
C(sp²)-OCH₃ ~1.36 ÅTypical for an aryl ether.
Planarity Pyridine ring will be planar.Aromatic nature dictates planarity.[9]
Methoxy Groups May be slightly twisted out of the ring plane.To minimize steric hindrance.[12]
Anticipated Intermolecular Interactions

The crystal packing will be dominated by hydrogen bonding and other weak interactions. The primary amine group is a strong hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen atoms are potential acceptors.

  • N-H···N Hydrogen Bonds: It is highly probable that the amine group of one molecule will form a hydrogen bond with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or dimers. This is a very common and stabilizing motif in aminopyridine crystals.[9]

  • N-H···O Hydrogen Bonds: Alternatively, or in addition, the amine may donate a hydrogen bond to one of the methoxy oxygen atoms.[12]

  • π–π Stacking: The planar pyridine rings may engage in offset π–π stacking interactions, further stabilizing the crystal lattice, with centroid-to-centroid distances typically around 3.5 Å.[13]

Molecular Structure and Key Interactions

Caption: Predicted molecular structure and primary H-bond interaction.

Conclusion and Impact on Drug Development

This technical guide provides a complete, authoritative framework for the synthesis and definitive structural characterization of 2,6-Dimethoxy-4-methylpyridin-3-amine. By following these validated protocols, researchers can reliably obtain high-purity material and determine its precise three-dimensional structure via single-crystal X-ray diffraction.

The resulting structural data is invaluable. It provides empirical evidence of the molecule's conformation, bond parameters, and intermolecular interactions. This information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Computational Chemistry: Validating and improving molecular docking and dynamics simulations.

  • Rational Drug Design: Guiding the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Executing the workflow detailed herein will provide the foundational structural knowledge required to unlock the full therapeutic potential of this and related aminopyridine scaffolds.

References

  • PubChemLite. (n.d.). 4-methoxy-2,6-dimethylpyridin-3-amine (C8H12N2O).
  • Benito-Garagorri, D., & Kirchner, K. (2008). Crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine. Acta Crystallographica Section E: Structure Reports Online, 70(o889).
  • Cindrić, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546-2558.
  • Yesilel, O. Z., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Journal of Molecular Structure, 1223, 128975.
  • Park, D. H., et al. (2014). Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1186–o1187.
  • ResearchGate. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. Retrieved from [Link]

  • Hsieh, C.-H., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 56(17), 6936–6947.
  • Ng, S. W. (2010). 4-(Methylamino)pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o823.
  • Google Patents. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Sova, M., et al. (2018). Crystal structure of (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol.
  • Sivakumar, P., et al. (2016). 2-Amino-3-methylpyridinium 3,4-dimethoxybenzoate.
  • Kumar, K. P., et al. (2008). 2-Amino-4-methoxy-6-methylpyrimidin-1-ium picrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o544.
  • Bultinck, P., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(21), 6752–6758.
  • Gouveia, M. J., & Castanho, M. A. R. B. (2008). Prodrugs for Amines. Molecules, 13(3), 532-557.
  • Jonušis, M., et al. (2021). Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties in the human skin melanoma. Dyes and Pigments, 188, 109176.
  • Al-Wahaibi, L. H., et al. (2021). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure, 1230, 129883.
  • Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(23), 7891.
  • Lu, J., et al. (1998). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions, (14), 2267-2274.
  • Journal of Chemical Research, Synopses. (n.d.). The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Retrieved from [Link]

  • Mohamed, S. K., et al. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile.
  • Kim, H., et al. (2022).
  • Merabet, L., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate.
  • IntechOpen. (2021).
  • PubChem. (n.d.). 3-Amino-2-{5-[2-(6-Amino-4-Methylpyridin-2-Yl)ethyl]pyridin-3-Yl}propyl]. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Standard x-ray diffraction powder patterns: section 17. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845.
  • Rauf, A., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 28(24), 7999.

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Exploratory

2,6-Dimethoxy-4-methylpyridin-3-amine exact mass and molecular weight

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxy-4-methylpyridin-3-amine Executive Summary This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxy-4-methylpyridin-3-amine

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,6-Dimethoxy-4-methylpyridin-3-amine, a substituted aminopyridine with significant potential as a scaffold in medicinal chemistry and drug development. While this specific molecule is not extensively cataloged in public chemical databases, this document establishes its fundamental characteristics through precise theoretical calculations. We present the molecular weight and exact mass, crucial for laboratory synthesis and high-resolution analytical verification, respectively. Furthermore, this guide outlines a plausible, chemically sound workflow for its synthesis and subsequent structural confirmation by mass spectrometry and NMR spectroscopy. This document is intended for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this compound for synthetic chemistry, library development, and as a building block for novel therapeutic agents.

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, appearing in over 40 commercially available drugs.[1] Its prevalence is due to the pyridine ring's ability to serve as a bioisostere for other aromatic systems, its capacity to engage in hydrogen bonding, and its role in improving the pharmacokinetic properties of a drug candidate.[2][3] The amino group, in particular, provides a critical synthetic handle for derivatization, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).[4]

2,6-Dimethoxy-4-methylpyridin-3-amine incorporates several key functional groups onto this core scaffold:

  • Two Methoxy (-OCH₃) Groups: These electron-donating groups modulate the electronics of the pyridine ring and can significantly influence a molecule's metabolic stability, solubility, and binding interactions.

  • A Methyl (-CH₃) Group: This small alkyl group can provide a key lipophilic contact point within a biological target's binding pocket.

  • A Primary Amine (-NH₂) Group: Positioned at the 3-position, this group is a versatile nucleophile, ideal for forming amides, sulfonamides, and other linkages to build out more complex molecules.[4]

The strategic combination of these groups makes 2,6-Dimethoxy-4-methylpyridin-3-amine an attractive, yet underexplored, building block for generating compound libraries aimed at various therapeutic targets.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is to establish its precise molecular formula and mass. Based on its structure, the molecular formula for 2,6-Dimethoxy-4-methylpyridin-3-amine is determined to be C₈H₁₂N₂O₂ . From this, we can calculate the two most critical mass values: molecular weight and exact mass.

Distinguishing Molecular Weight and Exact Mass

It is essential to differentiate between these two values. Molecular Weight (or molar mass) is calculated using the weighted average of the natural isotopic abundances of each element. This value is indispensable for stoichiometric calculations in the laboratory, such as determining the mass of a reagent needed for a reaction.

In contrast, Exact Mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in analytical chemistry, particularly for high-resolution mass spectrometry (HRMS), where it allows for the unambiguous determination of a molecule's elemental composition.[5]

Calculated Molecular Properties

The core physicochemical data for 2,6-Dimethoxy-4-methylpyridin-3-amine are summarized below. These values are derived from its molecular formula, C₈H₁₂N₂O₂.

PropertyValueSignificance
Molecular Formula C₈H₁₂N₂O₂Defines the elemental composition of the molecule.
Molecular Weight 168.19 g/mol Used for macroscopic calculations (e.g., molarity, reaction stoichiometry).
Exact Mass 168.0899 DaUsed for precise molecular formula confirmation via high-resolution mass spectrometry.
Elemental Composition C: 57.13%, H: 7.19%, N: 16.66%, O: 19.02%Provides the percentage breakdown of the molecule's mass by element.

Proposed Synthesis and Analytical Verification Workflow

A robust research program requires both a reliable method for obtaining the compound and a self-validating system to confirm its identity and purity. This section proposes a chemically plausible synthetic route and a standard workflow for its characterization.

Hypothetical Two-Step Synthesis

A logical approach to synthesizing the target molecule begins with a commercially available or readily synthesized precursor, 2,6-dimethoxy-4-methylpyridine. The key transformation is the introduction of the amine group at the C-3 position. This can be efficiently achieved via a nitration-reduction sequence.

Synthetic_Pathway Start 2,6-Dimethoxy-4-methylpyridine Intermediate 2,6-Dimethoxy-4-methyl-3-nitropyridine Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) Product 2,6-Dimethoxy-4-methylpyridin-3-amine Intermediate->Product Step 2: Reduction (H₂, Pd/C or SnCl₂)

Caption: Proposed two-step synthesis of the target compound.

Causality of Experimental Choices:

  • Step 1: Nitration. The introduction of a nitro group (-NO₂) is a classic method for functionalizing aromatic rings. Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile that attacks the electron-rich pyridine ring. The electron-donating methoxy groups activate the ring, facilitating this substitution.

  • Step 2: Reduction. The nitro group is readily reduced to a primary amine. Catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) is a clean and efficient method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media can be used, which is particularly effective for nitro-pyridines.

Protocol 1: Step-by-Step Synthetic Methodology

Step 1: Nitration of 2,6-dimethoxy-4-methylpyridine

  • To a stirred solution of concentrated sulfuric acid (20 mL) cooled to 0 °C in an ice bath, add 2,6-dimethoxy-4-methylpyridine (5.0 g, 32.6 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, add fuming nitric acid (3.5 mL) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (100 g).

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dimethoxy-4-methyl-3-nitropyridine, which can be purified by column chromatography.

Step 2: Reduction to 2,6-Dimethoxy-4-methylpyridin-3-amine

  • Dissolve the crude nitropyridine from the previous step in ethanol (100 mL) in a flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (22.1 g, 97.8 mmol) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add a 2M sodium hydroxide solution to the residue until the pH is strongly basic (>12) to precipitate the tin salts.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2,6-Dimethoxy-4-methylpyridin-3-amine. Further purification can be achieved via silica gel chromatography or recrystallization.

Analytical Verification Workflow

Confirming the identity and purity of the final compound is paramount. A multi-pronged approach using mass spectrometry and NMR spectroscopy provides a self-validating system.

Verification_Workflow cluster_verification Analytical Verification Purified_Compound Purified Product HRMS High-Resolution Mass Spectrometry (HRMS) Purified_Compound->HRMS Measure m/z NMR ¹H and ¹³C NMR Spectroscopy Purified_Compound->NMR Analyze Connectivity Confirmation Structural Confirmation HRMS->Confirmation Compare m/z to Exact Mass (168.0899 Da) NMR->Confirmation Confirm Expected Structural Features

Caption: Workflow for the structural confirmation of the final product.
  • High-Resolution Mass Spectrometry (HRMS): The purified product would be analyzed by HRMS. The experimentally observed mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ should match the calculated exact mass of 168.0899 Da within a very narrow tolerance (typically < 5 ppm). This provides definitive confirmation of the C₈H₁₂N₂O₂ elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the proton environment. Expected signals would include: a singlet for the lone aromatic proton (C5-H), a singlet for the methyl protons (-CH₃), two distinct singlets for the two methoxy groups (-OCH₃), and a broad singlet for the amine protons (-NH₂).

    • ¹³C NMR: Would provide evidence for the carbon backbone, showing eight distinct signals corresponding to the eight carbon atoms in the unique electronic environments of the molecule.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-[(2,6-diamino-3-pyridinyl)methyl]-2,6-dimethoxyphenol. Retrieved from [Link]

  • Takeda, S., et al. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). (2,6-dimethoxy-pyrimidin-4-yl)-methyl-amine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
  • Karabacak, M., et al. (2021, January 1). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis General Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • A. P. Rauter, et al. (2008, March 3). Prodrugs for Amines. MDPI. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (n.d.). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. PMC. Retrieved from [Link]

  • CMJ Publishers. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • Kim, H. J., et al. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. Retrieved from [Link]

  • Semantic Scholar. (2022, February 21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]

  • Hiebel, A. C., et al. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-3-methylpyridinium 3,4-dimethoxybenzoate. Retrieved from [Link]

  • NextSDS. (n.d.). 2,6-DIMETHOXY-4-([(PYRIDIN-3-YLMETHYL)-AMINO]-METHYL)-PHENOL — Chemical Substance Information. Retrieved from [Link]

  • Elsevier. (n.d.). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,6-Dimethoxy-4-methylpyridin-3-amine

An Application Note for the Synthesis of 2,6-Dimethoxy-4-methylpyridin-3-amine Introduction Substituted 3-aminopyridines are privileged scaffolds in modern medicinal chemistry and drug development. Their unique electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2,6-Dimethoxy-4-methylpyridin-3-amine

Introduction

Substituted 3-aminopyridines are privileged scaffolds in modern medicinal chemistry and drug development. Their unique electronic and structural properties make them key building blocks for a wide range of biologically active molecules, including kinase inhibitors, central nervous system agents, and other therapeutic candidates. This application note provides a detailed, step-by-step protocol for the synthesis of 2,6-Dimethoxy-4-methylpyridin-3-amine, a valuable intermediate for chemical and pharmaceutical research.

Synthetic Strategy Overview

The synthesis is accomplished via a robust two-step sequence. The strategy hinges on the principle of electrophilic aromatic substitution followed by a chemoselective reduction.

  • Electrophilic Nitration : The pyridine core of the starting material, 2,6-dimethoxy-4-methylpyridine, is activated by the electron-donating methoxy and methyl groups. This allows for the regioselective introduction of a nitro group at the C-3 position using a standard nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Nitro Group Reduction : The intermediate, 2,6-dimethoxy-4-methyl-3-nitropyridine, is then subjected to reduction. This protocol employs tin(II) chloride in an acidic medium, a reliable method for converting aromatic nitro compounds to their corresponding primary amines without affecting other functional groups on the ring.[1][2]

The overall transformation is depicted below:

Caption: Two-step synthesis of the target compound.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
2,6-Dimethoxy-4-methylpyridine6335-99-5153.18(Assumed available)Starting Material
Concentrated Sulfuric Acid (98%)7664-93-998.08Sigma-AldrichCorrosive, handle with extreme care
Fuming Nitric Acid (>90%)7697-37-263.01Sigma-AldrichCorrosive, strong oxidizer
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63Sigma-AldrichReducing agent
Concentrated Hydrochloric Acid (37%)7647-01-036.46Sigma-AldrichCorrosive
Ethyl Acetate (EtOAc)141-78-688.11Fisher ScientificExtraction solvent
Saturated Sodium Bicarbonate (aq.)144-55-884.01Lab-preparedFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Sigma-AldrichDrying agent
Deionized Water (H₂O)7732-18-518.02Lab-prepared
Crushed IceN/AN/ALab-preparedFor quenching

Experimental Protocol

Part A: Synthesis of 2,6-dimethoxy-4-methyl-3-nitropyridine

This procedure details the electrophilic nitration of the pyridine ring. The use of a cold, strong acid medium is critical for generating the nitronium ion (NO₂⁺) electrophile and controlling the reaction's exothermicity.[3][4]

  • Preparation of the Nitrating Mixture : In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Nitric Acid : Slowly add 25 mL of fuming nitric acid dropwise to the cold sulfuric acid while stirring vigorously. Maintain the internal temperature below 10 °C throughout the addition. This step is highly exothermic and must be performed with caution in a fume hood.

  • Substrate Addition : Dissolve 10.0 g (65.3 mmol) of 2,6-dimethoxy-4-methylpyridine in 25 mL of concentrated sulfuric acid in a separate beaker, cooling as necessary. Add this solution dropwise to the prepared nitrating mixture over 30 minutes. The internal temperature must be maintained between 5-10 °C.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional hour. Subsequently, remove the ice bath and let the mixture warm to room temperature, stirring for another 2 hours.

  • Reaction Quenching : Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will dilute the acid and precipitate the product.

  • Neutralization and Extraction : Cool the aqueous slurry in an ice bath and slowly neutralize by adding a saturated solution of sodium bicarbonate until the pH reaches 7-8. Be cautious of gas evolution (CO₂). The crude product may precipitate as a solid or remain as an oil. Extract the mixture with ethyl acetate (3 x 100 mL).

  • Work-up : Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethoxy-4-methyl-3-nitropyridine, typically as a yellow solid or oil.

  • Purification : Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure nitro compound.

Part B: Synthesis of 2,6-Dimethoxy-4-methylpyridin-3-amine

This step involves the reduction of the nitro group to a primary amine using tin(II) chloride. This method is effective and avoids the need for high-pressure hydrogenation equipment.[5]

  • Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2,6-dimethoxy-4-methyl-3-nitropyridine (e.g., 8.0 g, 40.4 mmol) obtained from Part A.

  • Addition of Reagents : Add 100 mL of ethanol to the flask, followed by 45.8 g (203 mmol, 5 equivalents) of tin(II) chloride dihydrate.

  • Acidification and Reflux : Slowly add 25 mL of concentrated hydrochloric acid. The mixture will become warm. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Basification : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water to the residue. Cool the flask in an ice bath and carefully adjust the pH to >10 by the slow addition of a 50% aqueous sodium hydroxide solution. This will precipitate tin salts and liberate the free amine.

  • Extraction : Extract the resulting slurry with ethyl acetate (3 x 150 mL). The tin salts can be slow to filter; direct extraction is often more efficient.

  • Work-up and Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude 2,6-Dimethoxy-4-methylpyridin-3-amine. Purify the residue via flash column chromatography (silica gel, eluting with a hexane-ethyl acetate or dichloromethane-methanol gradient) to obtain the final product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the molecular structure, including the presence of the amine group and the disappearance of the nitro group signal.

  • Mass Spectrometry (MS) : To verify the molecular weight of the compound (Expected [M+H]⁺: 169.10).

  • Melting Point : To assess the purity of the crystalline solid product.

Experimental Workflow Diagram

G cluster_nitration Part A: Nitration cluster_reduction Part B: Reduction A1 Prepare nitrating mixture (f-HNO₃ in H₂SO₄) at 0-5 °C A2 Add starting material solution (in H₂SO₄) at 5-10 °C A1->A2 A3 Stir at 5-10 °C, then warm to RT A2->A3 A4 Quench by pouring onto ice A3->A4 A5 Neutralize with NaHCO₃ (aq) A4->A5 A6 Extract with Ethyl Acetate A5->A6 A7 Dry, concentrate, and purify (Column Chromatography) A6->A7 B1 Combine nitro-intermediate, SnCl₂·2H₂O, and Ethanol A7->B1 Intermediate Product B2 Add conc. HCl and reflux for 3-4h B1->B2 B3 Cool and remove Ethanol B2->B3 B4 Basify with NaOH (aq) to pH >10 B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Dry, concentrate, and purify (Column Chromatography) B5->B6 Final Final B6->Final Final Product: 2,6-Dimethoxy-4-methylpyridin-3-amine

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood : All steps, especially those involving concentrated acids, fuming nitric acid, and organic solvents, must be performed in a well-ventilated chemical fume hood.

  • Acid Handling : Concentrated sulfuric acid, fuming nitric acid, and hydrochloric acid are extremely corrosive and can cause severe burns. Handle with extreme care. When diluting, always add acid to water/ice, never the other way around.

  • Exothermic Reactions : The preparation of the nitrating mixture and the quenching/neutralization steps are highly exothermic. Maintain strict temperature control as described in the protocol to prevent runaway reactions.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and basic aqueous waste must be neutralized before disposal. Halogenated and non-halogenated organic waste should be collected separately.

References

  • PrepChem. Synthesis of EXAMPLE IV--2,6-Dimethoxy-4-(dichloromethyl)pyridine. Available at: [Link]

  • Hantzsch, A. (1882). Condensation of Aldehyde-ammonia with Acetoacetic Ester. Berichte der deutschen chemischen Gesellschaft.
  • Google Patents. (CN114315706A) - Synthetic method of 3, 4-diaminopyridine.
  • den Hertog, H. J., et al. The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II). Recueil des Travaux Chimiques des Pays-Bas.
  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Available at: [Link]

  • Wilhelmsen, C. A., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PMC. Available at: [Link]

  • Journal of Ecological Engineering. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Available at: [Link]

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

Sources

Application

The Strategic Role of 2,6-Dimethoxy-4-methylpyridin-3-amine in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Unseen Architect in Modern Pharmaceuticals In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) is often the culmination of a meticulously planned series...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unseen Architect in Modern Pharmaceuticals

In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) is often the culmination of a meticulously planned series of reactions, where the selection of each precursor is a critical decision. Among the vast array of heterocyclic building blocks, substituted aminopyridines stand out for their versatile reactivity and presence in numerous therapeutic agents. This guide focuses on a particularly valuable, yet often overlooked, precursor: 2,6-Dimethoxy-4-methylpyridin-3-amine .

The strategic placement of methoxy, methyl, and amino groups on the pyridine ring makes this compound a highly versatile intermediate. The electron-donating methoxy groups activate the pyridine ring towards certain reactions, while the amino group provides a key nucleophilic center for further functionalization. This unique combination of features has made it a sought-after precursor in the synthesis of complex pharmaceuticals, most notably in the class of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just a series of steps, but a deeper understanding of the causality behind the experimental choices, ensuring that each protocol is a self-validating system. We will delve into the synthesis of this key precursor, its application in the synthesis of a major pharmaceutical agent, and the analytical techniques required for its characterization, all while adhering to the highest standards of scientific integrity.

Part 1: Synthesis of the Precursor: 2,6-Dimethoxy-4-methylpyridin-3-amine

A robust and scalable synthesis of the title precursor is paramount for its successful application in pharmaceutical manufacturing. While multiple routes to substituted aminopyridines exist, a common and effective strategy involves the nitration of a substituted pyridine followed by the reduction of the nitro group. The following protocol is a well-established method for the synthesis of the key intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, which shares a similar synthetic logic. A plausible adaptation for the synthesis of 2,6-dimethoxy-4-methylpyridin-3-amine is presented below, based on established chemical principles for the synthesis of substituted aminopyridines.[1]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available substituted pyridine.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2,6-Dimethoxy-4-methylpyridine B 2,6-Dimethoxy-4-methyl-3-nitropyridine A->B HNO3 / H2SO4 C 2,6-Dimethoxy-4-methyl-3-nitropyridine D 2,6-Dimethoxy-4-methylpyridin-3-amine C->D H2, Pd/C or Fe/HCl

Caption: Proposed synthesis of 2,6-dimethoxy-4-methylpyridin-3-amine.

Experimental Protocol: Synthesis of 2,6-Dimethoxy-4-methyl-3-nitropyridine (Step 1)

This protocol describes the regioselective nitration of 2,6-dimethoxy-4-methylpyridine. The electron-donating methoxy groups activate the pyridine ring, directing the nitration to the C3 position.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2,6-Dimethoxy-4-methylpyridine6339-19-1153.1815.3 g0.1
Sulfuric Acid (98%)7664-93-998.0850 mL-
Nitric Acid (70%)7697-37-263.0110 mL-
Ice--200 g-
Sodium Hydroxide (aq. solution)1310-73-240.00As needed-
Dichloromethane75-09-284.93200 mL-
Anhydrous Sodium Sulfate7757-82-6142.0410 g-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 15.3 g (0.1 mol) of 2,6-dimethoxy-4-methylpyridine to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add 10 mL of concentrated nitric acid via the dropping funnel, maintaining the temperature between 0 and 5 °C.

  • After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 2,6-dimethoxy-4-methyl-3-nitropyridine.

Experimental Protocol: Synthesis of 2,6-Dimethoxy-4-methylpyridin-3-amine (Step 2)

This protocol describes the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2,6-Dimethoxy-4-methyl-3-nitropyridineN/A198.1719.8 g0.1
Palladium on Carbon (10%)7440-05-3-1.0 g-
Methanol67-56-132.04200 mL-
Hydrogen Gas1333-74-02.02Balloon or cylinder-
Celite61790-53-2-5 g-

Procedure:

  • To a 500 mL hydrogenation flask, add 19.8 g (0.1 mol) of 2,6-dimethoxy-4-methyl-3-nitropyridine and 200 mL of methanol.

  • Carefully add 1.0 g of 10% Palladium on carbon to the flask.

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the flask with hydrogen (typically to 50 psi) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2,6-dimethoxy-4-methylpyridin-3-amine.

  • The crude product can be purified by recrystallization from a suitable solvent if necessary.

Part 2: Application in Pharmaceutical Synthesis - The Case of a Proton Pump Inhibitor

The synthesized 2,6-dimethoxy-4-methylpyridin-3-amine is a key precursor for a class of pharmaceuticals that require a substituted pyridine ring. A prominent example is the synthesis of proton pump inhibitors (PPIs), such as omeprazole. The general structure of a PPI consists of a substituted pyridine ring linked to a benzimidazole ring via a methylsulfinyl group.[2] The following section outlines a well-established synthetic route to a PPI, illustrating the crucial role of the substituted pyridine precursor.

Overall Synthetic Workflow for a Proton Pump Inhibitor

The synthesis involves the coupling of the pyridine precursor with a benzimidazole derivative, followed by a controlled oxidation.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Thioether Formation (Coupling) cluster_2 Step 3: Oxidation A 2,6-Dimethoxy-4-methyl-3-aminopyridine B 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine A->B Sandmeyer-type reaction (not a direct conversion, illustrative of functional group interconversion) C 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine E Sulfide Intermediate C->E D 2-Mercapto-5-methoxybenzimidazole D->E NaOH, Ethanol/Water F Sulfide Intermediate G Proton Pump Inhibitor (e.g., Omeprazole) F->G m-CPBA, Dichloromethane

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling with 2,6-Dimethoxy-4-methylpyridin-3-amine

Introduction: Navigating the Challenges of Electron-Rich Heterocyclic Amine Coupling The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Electron-Rich Heterocyclic Amine Coupling

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are crucial components in pharmaceuticals, agrochemicals, and functional materials.[2] Its broad substrate scope and functional group tolerance represent a significant leap forward from traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often demand harsh conditions and have limited applicability.[1]

This guide focuses on a particularly challenging substrate: 2,6-dimethoxy-4-methylpyridin-3-amine. This electron-rich and sterically hindered amine presents a unique set of obstacles to successful C-N bond formation. The electron-donating methoxy groups increase the nucleophilicity of the amine but also contribute to steric bulk around the nitrogen atom. Furthermore, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Overcoming these challenges requires a nuanced understanding of the reaction mechanism and a systematic approach to protocol optimization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ 2,6-dimethoxy-4-methylpyridin-3-amine in Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed guide to optimizing reaction parameters, provide a step-by-step experimental protocol, and a troubleshooting guide to navigate common pitfalls.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][3][4] A thorough understanding of this cycle is paramount for rational catalyst and ligand selection and for troubleshooting suboptimal reactions.

The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This step is often the rate-limiting step of the reaction, particularly with less reactive aryl chlorides.[5][6] The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3]

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The choice of base is critical and must be strong enough to facilitate deprotonation without causing unwanted side reactions.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric and electronic properties of the ligand play a crucial role in promoting this step.[1][7]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Ar-X Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)(L)(NHR₂)-X Ar-Pd(II)(L)(NHR₂)-X Ar-Pd(II)(L)-X->Ar-Pd(II)(L)(NHR₂)-X R₂NH Amine_Coordination Amine (R₂NH) Coordination Ar-Pd(II)(L)(NR₂) Ar-Pd(II)(L)(NR₂) Ar-Pd(II)(L)(NHR₂)-X->Ar-Pd(II)(L)(NR₂) Base Base_Deprotonation Base Deprotonation Ar-Pd(II)(L)(NR₂)->Pd(0)L Ar-NR₂ Reductive_Elimination Reductive Elimination Ar-NR₂ Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol Optimization: A Guide to Key Parameters

The success of a Buchwald-Hartwig reaction, especially with a challenging substrate like 2,6-dimethoxy-4-methylpyridin-3-amine, hinges on the careful selection and optimization of several key parameters.

Parameter Recommendation & Rationale Considerations for 2,6-Dimethoxy-4-methylpyridin-3-amine
Palladium Precatalyst G3 and G4 Buchwald precatalysts are often preferred due to their high stability and activity, allowing for lower catalyst loadings. Common sources also include Pd(OAc)₂, Pd₂(dba)₃, and [PdCl(allyl)]₂.[3]The use of a pre-catalyst is highly recommended to ensure efficient generation of the active Pd(0) species.
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally the most effective for coupling sterically hindered amines.[1] These ligands promote the formation of the active monoligated palladium species, which is crucial for hindered substrates.[8]The steric bulk of the ligand is critical to overcome the hindrance of the substrate and to prevent pyridine coordination. Screening of several bulky ligands is often necessary.
Base Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[3] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄). The choice of base can be critical and may need to be optimized for specific substrate combinations.A strong base like NaOtBu or LHMDS will likely be necessary. However, if the aryl halide partner contains base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be required, potentially necessitating higher temperatures or longer reaction times.
Solvent Aprotic, non-polar solvents are generally used. Toluene and 1,4-dioxane are the most common and effective solvents.[9] Tetrahydrofuran (THF) can also be used.Toluene or dioxane are good starting points. Solvent choice can influence the solubility of reagents and the stability of the catalyst.
Temperature Reactions are typically heated, with temperatures ranging from 80-120 °C.[3] Microwave irradiation can also be employed to accelerate the reaction.[10]Due to the steric hindrance of the amine, elevated temperatures (e.g., 100-110 °C) will likely be required to achieve a reasonable reaction rate.
Reaction Time Reaction times can vary from a few hours to 24 hours. Progress should be monitored by TLC or LC-MS.Given the challenging nature of the substrate, longer reaction times may be necessary.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of 2,6-dimethoxy-4-methylpyridin-3-amine with an aryl bromide. Optimization of the parameters outlined above may be necessary for specific substrates.

Materials:

  • 2,6-dimethoxy-4-methylpyridin-3-amine

  • Aryl bromide

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the ligand (1.2-2.4 mol%).

  • Reagent Addition: Add 2,6-dimethoxy-4-methylpyridin-3-amine (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Base Addition: Add sodium tert-butoxide (1.4 equivalents).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Add_Catalyst Add Pd Precatalyst & Ligand Add_Reagents Add Amine & Aryl Halide Add_Catalyst->Add_Reagents Add_Base Add Base Add_Reagents->Add_Base Add_Solvent Add Anhydrous Solvent Add_Base->Add_Solvent Heat Heat to 100-110 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Filter Filter through Celite Cool->Filter Extract Aqueous Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: General workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The Pd(0) catalyst has not formed or has decomposed.Use a pre-catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Suboptimal Ligand/Base Combination: The chosen ligand or base is not effective for the specific substrate.Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and different bases (e.g., LHMDS, K₃PO₄).
Low Reaction Temperature: The temperature is insufficient to overcome the activation energy barrier.Increase the reaction temperature in increments of 10 °C, up to 120 °C. Consider using microwave heating.
Formation of Palladium Black Catalyst Decomposition: The catalyst has precipitated out of the solution. This can be caused by impurities, high temperatures, or an inappropriate ligand.Ensure high purity of all reagents and solvents. Lower the reaction temperature and/or screen different ligands that may better stabilize the palladium catalyst.
Hydrodehalogenation of Aryl Halide Presence of Water: Traces of water can lead to this side reaction.Use rigorously dried solvents and reagents.
β-Hydride Elimination: This can be a competing pathway.The use of bulky ligands generally suppresses this side reaction by promoting reductive elimination.
Homocoupling of Aryl Halide High Catalyst Loading or Temperature: These conditions can sometimes favor homocoupling.Reduce the catalyst loading and/or the reaction temperature.

Conclusion

The Buchwald-Hartwig amination of 2,6-dimethoxy-4-methylpyridin-3-amine, while challenging, is a feasible and powerful transformation for the synthesis of complex molecules. Success hinges on a rational and systematic approach to reaction optimization, with a particular focus on the selection of a bulky, electron-rich phosphine ligand and a suitable base. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively navigate the steric and electronic hurdles posed by this substrate. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this invaluable C-N bond-forming reaction in research and development.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]

  • “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchGate. Available at: [Link]

  • Full article: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides - Taylor & Francis. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa- - ResearchGate. Available at: [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. Available at: [Link]

  • US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,6-Dimethoxy-4-methylpyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you successfully isolate and purify 2,6-dimethoxy-4-methylpyridin-3-amine (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you successfully isolate and purify 2,6-dimethoxy-4-methylpyridin-3-amine (CAS No. 479481-40-8)[1] from complex reaction mixtures.

Because this compound is typically synthesized via the reduction of its nitro precursor (e.g., 2,6-dimethoxy-4-methyl-3-nitropyridine)[2], purification workflows must address unreacted starting materials, transition metal catalyst contamination, and the compound's inherent chemical instability. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity yields.

Part 1: Physicochemical Profile & Purification Matrix

To purify a molecule, you must first understand its behavior. The structural features of 2,6-dimethoxy-4-methylpyridin-3-amine dictate specific experimental choices.

Structural FeatureChemical ConsequencePurification Implication
Primary Amine (-NH₂) Confers basicity (pKa ~6.5–7.5 for conjugate acid).Ideal candidate for acid-base liquid-liquid extraction . Easily protonated by 1M HCl.
Electron-Donating Groups Two methoxy groups and one methyl group make the pyridine ring highly electron-rich[3].High susceptibility to aerobic oxidation. Requires inert atmosphere during concentration or immediate conversion to a stable HCl salt.
Hydrogen Bond Donors/Acceptors High affinity for acidic silanol (-SiOH) groups on standard silica gel.Causes severe column streaking. Necessitates basic modifiers (e.g., Et₃N) in the chromatography mobile phase.

Part 2: Standard Operating Procedures (SOPs)

Workflow Overview

PurificationWorkflow Crude Crude Reaction Mixture (Post-Reduction) Filter Celite Filtration (Remove Catalyst) Crude->Filter Extract Acid-Base Extraction (Isolate Basic Amine) Filter->Extract Column Silica Gel Chromatography (w/ 1% Et3N) Extract->Column Salt HCl Salt Formation (Prevent Oxidation) Column->Salt

Caption: Workflow for the isolation and purification of 2,6-dimethoxy-4-methylpyridin-3-amine.

Protocol A: Acid-Base Extraction (Primary Isolation)

Causality: This step exploits the basicity of the aminopyridine to separate it from neutral or acidic impurities (such as unreacted nitro precursors)[2].

  • Dissolution: Dissolve the crude post-reduction reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Extract the organic layer with three portions of 1M HCl (approximately 1 mL per 10 mg of crude material)[4].

    • Self-Validation: Spot both the organic and aqueous layers on a TLC plate. Under UV light (254 nm), the target aminopyridine should remain at the baseline of the aqueous spot, while neutral impurities will migrate with the solvent front from the organic spot.

  • Basification: Cool the combined aqueous acidic extracts in an ice bath. Slowly add 3M NaOH dropwise until the pH reaches >10 (verify with pH paper). The solution will turn cloudy as the free base precipitates.

  • Back-Extraction: Extract the basic aqueous layer with three portions of Dichloromethane.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C to minimize thermal degradation.

Protocol B: Silica Gel Chromatography (Polishing)

Causality: Removes trace structurally similar impurities. Standard silica is acidic and will irreversibly bind basic amines; neutralizing the silica ensures sharp elution bands.

  • Column Preparation: Slurry pack silica gel using a mobile phase of Hexanes/Ethyl Acetate containing 1% v/v Triethylamine (Et₃N).

  • Loading: Dissolve the crude free base in a minimum volume of the mobile phase and load it onto the column.

  • Elution: Elute using the Et₃N-doped mobile phase.

    • Self-Validation: Perform a 2D TLC check. If the compound spots cleanly without tailing, the silanol sites are sufficiently passivated.

Part 3: Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Impure or Degraded Product Dark Dark/Brown Color (Oxidation) Issue->Dark Metal High Metal Content (Catalyst Leaching) Issue->Metal Streak Poor Column Recovery (Silica Binding) Issue->Streak Sol1 Inert Atmosphere & HCl Salt Formation Dark->Sol1 Sol2 Metal Scavenger Resin (e.g., QuadraSil) Metal->Sol2 Sol3 Add 1-2% Et3N to Mobile Phase Streak->Sol3

Caption: Logical troubleshooting matrix for common purification failures.

Q: Why does my purified 2,6-dimethoxy-4-methylpyridin-3-amine turn from a pale yellow solid to a dark brown oil over time? A: This is a classic symptom of aerobic oxidation. The two methoxy groups and the methyl group act as strong electron-donating groups (EDGs), making the pyridine ring highly electron-rich[3]. This elevates the HOMO energy of the primary amine, making it extremely susceptible to oxidation into azo, azoxy, or N-oxide species. Solution: Always concentrate the product under an inert atmosphere (nitrogen or argon). For long-term storage, convert the free base into its hydrochloride (HCl) salt by dissolving the purified base in anhydrous ether and adding 1.1 equivalents of ethereal HCl. The protonated ammonium group is electron-withdrawing, which drastically reduces the electron density of the ring and prevents oxidation.

Q: During the acid-base extraction, I am forming a thick emulsion that won't separate. How do I break it? A: Emulsions are common when extracting complex reaction mixtures, especially if residual transition metal catalysts (like iron or palladium from the reduction of the nitro precursor) are present[4]. Solution: First, ensure you have filtered the crude mixture through a pad of Celite to remove particulate metals before extraction. If an emulsion still forms, add brine (saturated NaCl) to the aqueous layer to increase its ionic strength, or gently filter the biphasic mixture through a sintered glass funnel to break the interfacial tension.

Q: My product streaks heavily across the TLC plate and I get poor recovery from the silica gel column. What is going wrong? A: Aminopyridines are basic and highly polar. They engage in strong hydrogen bonding and acid-base interactions with the acidic silanol groups (-SiOH) on the surface of standard silica gel. Solution: You must passivate the silica gel. Pre-treat your column by flushing it with your mobile phase containing 1-2% triethylamine (Et₃N). Maintain 1% Et₃N in your eluent throughout the chromatography. This neutralizes the acidic silanol sites, resulting in sharp elution bands and >90% recovery.

Q: NMR shows my product is contaminated with the starting material (2,6-dimethoxy-4-methyl-3-nitropyridine). How did this survive the extraction? A: If the nitro precursor is present in the final product, your acidic extraction was likely incomplete, or the organic layer was not washed thoroughly. Solution: Ensure you are using a sufficiently strong acid (1M to 3M HCl)[4] and perform at least three separate acidic washes. The nitro compound is completely non-basic and will strictly remain in the organic layer, provided the amine is fully protonated and partitioned into the aqueous phase.

References

  • EvitaChem. "5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (Mentions CAS 479481-40-8)". EvitaChem.
  • Benchchem. "How to remove unreacted 2-aminopyridine from product". Benchchem Technical Guides.
  • Cussó, O., et al. "Highly Stereoselective Epoxidation with H₂O₂ Catalyzed by Electron-Rich Aminopyridine Manganese Catalysts." Organic Letters, ACS Publications.
  • National Institutes of Health (NIH). "Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides." PMC.
  • ACS Publications. "Bio-Inspired Consecutive Photocatalyzed C–H Nitration of Arenes." The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2,6-Dimethoxy-4-methylpyridin-3-amine

Overview 2,6-Dimethoxy-4-methylpyridin-3-amine is a highly functionalized, electron-rich aromatic amine. While its unique steric and electronic properties make it a valuable building block in pharmaceutical synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2,6-Dimethoxy-4-methylpyridin-3-amine is a highly functionalized, electron-rich aromatic amine. While its unique steric and electronic properties make it a valuable building block in pharmaceutical synthesis and drug development, these exact same properties render it exceptionally vulnerable to rapid auto-oxidation. This guide provides mechanistic insights and field-validated protocols to ensure the long-term integrity of your compound.

Section 1: The Science of Instability (Mechanistic FAQs)

Q1: Why does 2,6-Dimethoxy-4-methylpyridin-3-amine degrade so rapidly in ambient air compared to standard pyridines? A: The instability is a direct consequence of its electronic structure. The pyridine ring is substituted with two strongly electron-donating methoxy groups (-OCH3) at the 2 and 6 positions, a methyl group (-CH3) at the 4 position, and a primary amine (-NH2) at the 3 position. This synergistic electron donation drastically raises the Highest Occupied Molecular Orbital (HOMO) energy. Consequently, the activation energy required for one-electron oxidation is significantly lowered, allowing ambient oxygen to easily strip an electron and form a highly reactive radical cation [2].

Q2: What are the chemical pathways of this degradation, and what visual indicators should I look for? A: Oxidation typically begins with the formation of the radical cation, which then follows several divergent pathways depending on environmental stressors (light, trace metals, or moisture). The most common outcomes are N-oxide formation, oxidative dimerization (forming azo compounds), or hydrolysis into quinone-imine degradants [4]. Visually, the pure compound (typically off-white or pale yellow) will progressively darken to deep brown or purple. Any significant color shift is a primary indicator of compromised purity [1].

OxidationPathway A 2,6-Dimethoxy-4-methylpyridin-3-amine (Electron-Rich HOMO) C Radical Cation Intermediate (One-Electron Oxidation) A->C -e⁻ B O2 / Light / Trace Metals (Oxidative Stress) B->C Catalyzes D N-Oxide Formation C->D +O2 E Azo Dimerization (Cross-linking) C->E +Amine F Quinone-Imine Degradants (Deep Coloration) C->F Hydrolysis

Caption: Oxidation pathway of 2,6-Dimethoxy-4-methylpyridin-3-amine triggered by environmental stress.

Section 2: Validated Storage Protocols

Q3: How should I prepare the free-base compound for long-term storage (6+ months)? A: The free base must be stored under strictly anaerobic and anhydrous conditions. We recommend the Positive-Pressure Argon Blanketing Protocol . Causality Check: Argon is preferred over Nitrogen because it is denser than air (~1.38x). It settles at the bottom of the vial, creating a physical blanket over the solid compound that effectively displaces residual oxygen [3].

Step-by-Step Methodology: Positive-Pressure Argon Blanketing

  • Aliquot Preparation: Transfer the bulk material into smaller, single-use amber glass vials (to prevent photo-oxidation). This minimizes repeated freeze-thaw cycles and oxygen exposure during daily use.

  • Sealing: Cap the vials tightly using PTFE-lined silicone septa.

  • Needle Insertion: Insert a long needle connected to a Schlenk line (or Argon cylinder) through the septum, positioning the tip just above the solid. Insert a second, shorter needle to act as a vent.

  • Purging: Flush the headspace with a gentle stream of Argon for 5–10 minutes.

  • Self-Validating Seal: Crucial Step — Remove the vent needle first, wait 2 seconds, and then remove the Argon inlet needle. This creates a slight positive pressure inside the vial. If the septum bulges slightly, the system is validated against atmospheric ingress.

  • Storage: Wrap the cap in Parafilm® and store at -20°C or -80°C.

ArgonWorkflow S1 1. Aliquot Amber Vial S2 2. Cap PTFE Septum S1->S2 S3 3. Insert Inlet & Vent S2->S3 S4 4. Argon Flush 5-10 mins S3->S4 S5 5. Remove Vent Positive Pressure S4->S5 S6 6. Store -20°C Dark S5->S6

Caption: Step-by-step Schlenk-line argon flushing workflow for self-validating inert storage.

Q4: Is there a chemical modification to permanently stabilize the compound without requiring a glovebox? A: Yes. If your downstream application permits, converting the free base into a Hydrochloride (HCl) Salt is the most robust stabilization method. Causality Check: Protonating the primary amine converts the electron-donating -NH2 group into an electron-withdrawing -NH3+ group. This drastically lowers the electron density of the pyridine ring, raising the oxidation potential and rendering the molecule highly resistant to one-electron oxidation.

Step-by-Step Methodology: HCl Salt Formation

  • Dissolve the free base in a minimal amount of anhydrous diethyl ether or THF under an inert atmosphere.

  • Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) at 0°C while stirring vigorously.

  • The HCl salt will immediately precipitate as a stable, crystalline solid.

  • Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under a vacuum. The resulting salt can be stored at room temperature in a desiccator for extended periods.

Section 3: Quantitative Data & Troubleshooting

Quantitative Stability Summary

The following table summarizes the expected purity retention of highly substituted, electron-rich aminopyridines under various storage conditions over a 6-month period.

Storage ConditionAtmosphereContainerTempExpected Purity (6 Months)Primary Degradation Risk
Free Base (Optimal) Argon (Positive Pressure)Amber Glass-80°C> 99.5%Negligible
Free Base (Standard) NitrogenAmber Glass-20°C97.0 - 98.5%Trace N-oxide formation
Free Base (Poor) Ambient AirClear Glass25°C< 60.0%Severe oxidative dimerization
HCl Salt (Modified) Ambient AirAmber Glass25°C> 99.0%Hygroscopic moisture uptake
Troubleshooting Guide
Observed IssueProbable CauseMechanistic ExplanationRecommended Solution & Validation
Material turns from pale yellow to dark brown/purple Auto-oxidation / Photo-oxidationExposure to O2 or UV light triggered radical cation formation and subsequent azo dimerization.Solution: Discard heavily discolored batches. For new batches, strictly enforce the Argon Blanketing Protocol. Validation: Run LC-MS; look for [2M-2H] dimer peaks.
Appearance of +16 Da peak in LC-MS N-Oxide FormationThe pyridine nitrogen or primary amine has been oxidized by atmospheric oxygen or trace peroxides in solvents.Solution: Ensure solvents used for dissolution (e.g., ethers) are peroxide-free. Store solid under Argon. Validation: Check solvent peroxide levels using KI indicator strips.
Inconsistent yields in cross-coupling reactions Variable Purity / Catalyst PoisoningOxidative degradants (like quinone-imines) can strongly coordinate to and poison Pd/Cu catalysts.Solution: Purify the starting material via flash chromatography or recrystallization immediately before use. Validation: Perform a small-scale test reaction with freshly purified material.
Material becomes sticky/gummy over time Moisture AbsorptionThe compound is hygroscopic; absorbed water facilitates hydrolysis of oxidized intermediates.Solution: Store in a desiccator. If converting to HCl salt, handle rapidly in ambient air. Validation: Karl Fischer titration to quantify water content.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[Link]

  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine. ResearchGate. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. NIH / PubMed Central.[Link]

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 2,6-Dimethoxy-4-methylpyridin-3-amine

Welcome to the Technical Support Center for 2,6-Dimethoxy-4-methylpyridin-3-amine (CAS No.: 479481-40-8) [1]. This compound is a highly functionalized pyridine derivative widely utilized as a building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,6-Dimethoxy-4-methylpyridin-3-amine (CAS No.: 479481-40-8) [1]. This compound is a highly functionalized pyridine derivative widely utilized as a building block in medicinal chemistry and drug development.

Due to its unique structural features—combining lipophilic domains (methoxy and methyl groups) with polar hydrogen-bonding domains (primary amine and pyridine nitrogen)—purifying this compound via crystallization presents specific thermodynamic challenges. This guide provides an authoritative, self-validating methodology to achieve high-purity crystallization while avoiding common pitfalls like "oiling out" (Liquid-Liquid Phase Separation).

Physicochemical Profiling & Solvent Selection

To design a robust crystallization process, we must first understand the causality behind the molecule's solubility. The primary amine at the 3-position acts as a hydrogen bond donor, while the pyridine nitrogen and methoxy oxygens act as acceptors. However, the dense functionalization of the pyridine ring with two methoxy groups and a methyl group significantly increases the molecule's overall lipophilicity.

As a result, the compound exhibits high solubility in mid-polarity organic solvents (e.g., ethyl acetate, chloroform, and acetone) and alcohols, but poor solubility in aliphatic hydrocarbons (e.g., heptane, hexane) and water [2]. Attempting to crystallize highly soluble small organic molecules from a single solvent often leads to rapid supersaturation and subsequent oiling out [3]. Therefore, an anti-solvent crystallization strategy using an Ethyl Acetate (EtOAc) / Heptane system is thermodynamically optimal.

Quantitative Solubility Data

Table 1: Representative Solubility Profile for Highly Substituted Aminopyridines [2]

Solvent SystemPolarity IndexSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Process Suitability
Ethyl Acetate (EtOAc) 4.4~45.0>150.0Optimal Good Solvent. Balances polarity and volatility.
Chloroform 4.1~60.0>200.0Too Soluble. High risk of yield loss in mother liquor.
Ethanol 5.2~35.0~120.0Alternative Good Solvent. Risk of solvate formation.
Heptane 0.1<1.0<5.0Optimal Anti-Solvent. Induces controlled nucleation.
Water 10.2<0.5~2.0Poor Solvent. Induces severe oiling out (LLPS) [3].

Standard Operating Procedure: EtOAc/Heptane Anti-Solvent Crystallization

This protocol is designed as a self-validating system. Built-in checkpoints ensure that thermodynamic equilibrium is maintained, preventing amorphous precipitation.

Step 1: Primary Dissolution

  • Suspend 10.0 g of crude 2,6-Dimethoxy-4-methylpyridin-3-amine in 40 mL of anhydrous Ethyl Acetate (4 volumes).

  • Heat the mixture to 60 °C under a nitrogen atmosphere to prevent oxidation of the amine.

  • Validation Check: The solution must become completely transparent. If undissolved solids remain, add EtOAc in 2 mL increments until clear.

Step 2: Hot Filtration & Decolorization

  • Add 0.5 g of activated charcoal (5% w/w) to the hot solution and stir for 15 minutes. Aminopyridines are prone to forming colored oxidized impurities; charcoal effectively adsorbs these [4].

  • Filter the hot mixture through a Celite pad into a pre-warmed receiving flask. Wash the pad with 5 mL of hot EtOAc.

Step 3: Anti-Solvent Addition & Seeding

  • Maintain the filtrate at 55 °C. Begin adding Heptane dropwise via an addition funnel.

  • Stop heptane addition when the solution becomes faintly turbid (the cloud point), then immediately add 1 mL of EtOAc to regain a clear solution. This establishes a state of slight supersaturation.

  • Introduce 50 mg of pure 2,6-Dimethoxy-4-methylpyridin-3-amine seed crystals.

  • Validation Check: Observe the solution for 15 minutes. The seeds should remain suspended and begin to grow. If the solution separates into two liquid layers, the system has crossed the binodal curve (oiling out).

Step 4: Controlled Cooling & Isolation

  • Once a stable seed bed is established, resume Heptane addition slowly until a total of 60 mL (6 volumes) has been added.

  • Cool the suspension linearly from 55 °C to 5 °C over 4 hours (cooling rate ~0.2 °C/min).

  • Filter the resulting crystalline slurry under vacuum. Wash the filter cake with 15 mL of cold Heptane (5 °C).

  • Dry the crystals in a vacuum oven at 40 °C to constant weight.

G N1 Crude 2,6-Dimethoxy-4-methylpyridin-3-amine N2 Dissolution in EtOAc (60°C) N1->N2 N3 Hot Filtration (Charcoal) N2->N3 N4 Heptane Addition (Anti-solvent) N3->N4 N5 Seeding & Controlled Cooling N4->N5 N6 Vacuum Filtration & Wash N5->N6 N7 Pure Crystalline Product N6->N7

Fig 1. Step-by-step anti-solvent crystallization workflow for aminopyridine purification.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

A: Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation trajectory crosses the binodal curve before reaching the solid-liquid equilibrium (SLE) curve [5]. Because 2,6-Dimethoxy-4-methylpyridin-3-amine is highly soluble and has a relatively low melting point, it is highly susceptible to LLPS.

  • Solution: Do not crash-cool the solution. You must bypass the liquid-liquid coexistence region by seeding the solution at a temperature just above the monotectic point [3]. Alternatively, decrease the initial concentration of the API in EtOAc before adding the anti-solvent.

G N1 Supersaturated Solution N2 Cooling into Metastable Zone N1->N2 N3 Liquid-Liquid Phase Separation (Oiling Out) N2->N3 Rapid Cooling No Seeds N4 Solid-Liquid Phase Separation (Nucleation) N2->N4 Controlled Cooling Seeding N5 Amorphous/Gummy Solid N3->N5 N6 High-Purity Crystals N4->N6

Fig 2. Thermodynamic pathways illustrating oiling out (LLPS) versus desired nucleation (SLPS).

Q2: The isolated crystals are discolored (yellow or brown). What causes this, and how can I prevent it?

A: Aminopyridines are electron-rich aromatic systems that are susceptible to trace oxidation, especially at elevated temperatures in solution. This oxidation forms highly colored azo or N-oxide polymeric impurities [4].

  • Solution: Ensure the dissolution step is performed under an inert nitrogen atmosphere. The addition of activated carbon (charcoal) during the hot filtration step is critical, as the porous carbon matrix selectively adsorbs these high-molecular-weight colored impurities.

Q3: The yield is lower than expected (<60%). How can I push more product out of solution?

A: The presence of two methoxy groups makes the molecule highly lipophilic, increasing its baseline solubility in the mother liquor even at room temperature.

  • Solution: First, ensure you have added the full 6 volumes of Heptane to lower the solvent's overall polarity index. Second, extend the final cooling hold time. Hold the slurry at 0–5 °C for at least 2 hours to allow the system to reach true thermodynamic equilibrium and maximize supersaturation depletion.

Q4: Can I use water as an anti-solvent since the compound is practically insoluble in it?

A: It is highly discouraged. While the compound has limited solubility in water, introducing water to a hot organic solution of a low-melting-point organic molecule almost guarantees immediate oiling out [3]. The resulting emulsion will eventually solidify into an amorphous, gummy mass that traps impurities and solvent, defeating the purpose of crystallization.

References

  • Journal of Chemical & Engineering Data (ACS Publications) Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate URL:[Link]

  • Organic Process Research & Development (ACS Publications) Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen URL:[Link]

  • Organic Syntheses 2,3-Diaminopyridine Procedure and Purification URL:[Link]

  • ResearchGate Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review URL:[Link]

Optimization

Process Chemistry Tech Center: Troubleshooting 2,6-Dimethoxy-4-methylpyridin-3-amine Syntheses

Welcome to the Process Chemistry Technical Support Center. This portal is designed for R&D scientists and process engineers scaling up the synthesis of 2,6-Dimethoxy-4-methylpyridin-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for R&D scientists and process engineers scaling up the synthesis of 2,6-Dimethoxy-4-methylpyridin-3-amine .

The conversion of 2,6-dichloro-4-methylpyridin-3-amine to its dimethoxy counterpart relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) using sodium methoxide (NaOMe). While conceptually straightforward, the electron-donating nature of the 3-amino group severely deactivates the pyridine ring, leading to complex impurity profiles[1]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating purification protocols to ensure batch integrity.

Mechanistic Causality: Understanding Impurity Formation

In substituted 2,6-dichloropyridines, the initial nucleophilic attack typically occurs at the position most activated by inductive or resonance effects[1]. The first methoxylation (usually at the 6-position) proceeds relatively smoothly. However, the introduction of this first methoxy group significantly increases the electron density of the pyridine ring via resonance. This electronic enrichment, combined with the strongly electron-donating 3-amino group, raises the activation energy for the second nucleophilic attack[2].

Consequently, forcing conditions (excess NaOMe, high heat) are required to achieve full conversion. These harsh conditions open the door to secondary side reactions, primarily O-demethylation (forming pyridones) and N-alkylation.

G SM 2,6-Dichloro-4-methyl pyridin-3-amine Mono Mono-methoxy Intermediates SM->Mono NaOMe (Fast) Target 2,6-Dimethoxy-4-methyl pyridin-3-amine Mono->Target NaOMe, Heat (Slow) Imp1 Pyridone Impurity (O-Demethylation) Target->Imp1 Excess Heat/Base (SN2 on Methyl) Imp2 N-Alkylated Impurity Target->Imp2 Excess Base (Amine Deprotonation)

Caption: SNAr reaction pathway highlighting target synthesis and impurity branching.

Troubleshooting FAQs

Q: My reaction is stalling at 85% conversion, leaving high levels of the mono-methoxy intermediate. Should I add more NaOMe? A: Simply adding more NaOMe at standard reflux temperatures (65°C in Methanol) will not overcome the activation energy barrier and will instead promote N-alkylation. Causality: The second substitution is kinetically bottlenecked by the electron-rich ring[2]. Solution: Transition the reaction to a sealed autoclave to safely elevate the internal temperature to 110°C–120°C, or swap the solvent to a higher-boiling ether (e.g., Diglyme) to provide the necessary thermal energy without requiring massive excesses of base.

Q: HPLC analysis shows a highly polar impurity (RRT ~0.65) that increases during the reaction workup. What is it? A: This is a pyridone impurity (e.g., 6-methoxy-4-methyl-2-oxo-1,2-dihydropyridin-3-amine). Causality: At elevated temperatures, methoxide can act as a nucleophile rather than a base, attacking the methyl group of the newly formed methoxy ether via an SN​2 mechanism. This cleaves the ether and yields a stable pyridinolate anion. This is exacerbated if the reaction is quenched into hot aqueous acid. Solution: Cool the reaction mixture to <10°C before quenching, and quench into cold water rather than an acidic solution to prevent acid-catalyzed ether cleavage.

Q: I am detecting N-methylated impurities. How can I suppress them? A: Causality: The 3-amino group has a pKa​ that allows for partial deprotonation under highly basic, forcing conditions. Once deprotonated, the nitrogen becomes a potent nucleophile, competing with the methoxide. Solution: Strictly control the stoichiometry of NaOMe to no more than 2.5 equivalents. If forcing conditions are required, consider transiently protecting the amine (e.g., as an imine or formamide) prior to the SN​Ar step.

Quantitative Impurity Profile

Impurity TypeChemical Structure / NameRRT (Approx.)OriginPrimary Removal Strategy
Mono-methoxy 2-chloro-6-methoxy-4-methylpyridin-3-amine1.15Incomplete SN​Ar Protocol B: Recrystallization
Pyridone 6-methoxy-4-methyl-2-oxo-1,2-dihydropyridin-3-amine0.65O-DemethylationProtocol A: Alkaline Extraction
N-Alkylated N,2,6-trimethoxy-4-methylpyridin-3-amine1.30Over-reactionChromatography / Tightened Specs

Validated Purification Workflows

If impurities have already formed in your batch, utilize the following self-validating protocols to rescue the material.

Protocol A: Selective Alkaline Extraction (Pyridone Removal)

Causality: Pyridones (hydroxypyridines) exist in a tautomeric equilibrium and are significantly more acidic ( pKa​ ~ 11) than the target 2,6-dimethoxy-4-methylpyridin-3-amine (which is a weak base, pKa​ ~ 5-6). By washing the organic layer with a mild aqueous base, the pyridone is deprotonated and partitions entirely into the aqueous phase.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., 2-MeTHF or Ethyl Acetate) at a concentration of 10 mL/g.

  • Alkaline Wash: Wash the organic layer with 1.0 M NaOH (aq) (3 x 3 mL/g). Vigorously agitate for 15 minutes per wash to ensure complete phase transfer.

  • Self-Validation Step: Isolate a 1 mL aliquot of the separated aqueous layer. Dropwise, add 1.0 M HCl until the pH reaches 4.

    • Pass: The solution remains perfectly clear (Pyridone has been fully extracted in previous washes).

    • Fail: The solution turns turbid or precipitates a white solid (Pyridone is still present). Repeat Step 2 until this test passes.

  • Finalization: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Protocol B: Anti-Solvent Recrystallization (Mono-Methoxy Removal)

Causality: The mono-chloro-mono-methoxy intermediate is significantly more lipophilic than the dimethoxy target due to the lack of the second polar oxygen atom. By carefully tuning the polarity of a Toluene/n-Heptane system, the target molecule will crystallize while the lipophilic impurity remains solvated in the mother liquor.

  • Dissolution: Concentrate the organic layer from Protocol A to a minimum stirrable volume. Add Toluene (3 mL/g) and heat to 80°C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise at 80°C until the cloud point is reached (typically around 1:1 to 1:1.5 Toluene:Heptane ratio).

  • Controlled Cooling: Cool the mixture to 5°C at a strict rate of 10°C/hour. Causality: Rapid cooling causes crash-precipitation, which will physically entrap the mono-methoxy impurity within the crystal lattice of the target molecule.

  • Filtration & Self-Validation: Filter the crystals and wash with cold n-Heptane.

    • Validation: Analyze the mother liquor via HPLC. The crystallization is considered optimized and complete if the ratio of Target to Impurity in the mother liquor is <1:1 . If the ratio is >1:1 , product is being lost; reduce the volume of Toluene in the next iteration.

References

  • Wang, X., et al. (2019). "Rapid Amination of Methoxy Pyridines with Aliphatic Amines". Organic Process Research & Development, 23(8). Available at:[Link]

  • Hamper, B. C., & Tesfu, E. (2011). "Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor". Organic Process Research & Development, 15(5), 1163-1167. Available at:[Link]

  • Chen, J., et al. (2010). "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors". PMC / National Institutes of Health. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reference standards for 2,6-Dimethoxy-4-methylpyridin-3-amine impurity profiling

As a Senior Application Scientist, establishing a robust analytical framework for impurity profiling is not merely a regulatory checkbox; it is a fundamental pillar of drug safety and process chemistry. 2,6-Dimethoxy-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust analytical framework for impurity profiling is not merely a regulatory checkbox; it is a fundamental pillar of drug safety and process chemistry. 2,6-Dimethoxy-4-methylpyridin-3-amine (CAS 479481-40-8) is a highly specialized, electron-rich pyridine derivative frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and triazole-based therapeutics.

When quantifying trace impurities in such basic, nitrogen-containing compounds, the quality of your reference standard dictates the integrity of your entire analytical method. This guide objectively compares the performance of High-Purity Certified Reference Materials (CRMs) against standard commercial grades, providing the mechanistic causality and experimental data necessary to optimize your impurity profiling workflows.

Mechanistic Causality: The Origins of Pyridine Impurities

To accurately profile impurities, we must first understand the chemical causality behind their formation. The synthesis of 2,6-Dimethoxy-4-methylpyridin-3-amine typically proceeds via the methoxylation of a 2,6-dichloro-3-nitropyridine precursor, followed by the reduction of the nitro group to an amine.

Impurities in this workflow are not random; they are predictable consequences of reaction kinetics and environmental stressors:

  • Regioisomeric & Des-methoxy Impurities: Incomplete nucleophilic aromatic substitution during methoxylation leaves unreacted chlorine or mono-methoxy intermediates.

  • Unreduced Nitro Impurities: Sluggish catalytic reduction leads to the persistence of the 3-nitro intermediate.

  • Oxidative Degradation: The electron-rich nature of the dimethoxy-pyridine ring makes the basic nitrogen highly susceptible to N-oxidation under oxidative stress, a common degradation pathway for pyridine moieties .

ImpurityPathway A 2,6-Dichloro-4-methyl -3-nitropyridine (Precursor) B 2,6-Dimethoxy-4-methyl -3-nitropyridine (Intermediate) A->B Methoxylation C 2,6-Dimethoxy-4-methyl pyridin-3-amine (Target) B->C Reduction I1 Des-methoxy Impurity (Regioisomer) B->I1 Incomplete Substitution I2 Nitro Impurity (Unreduced) B->I2 Incomplete Reduction I3 Pyridine N-oxide (Oxidation Product) C->I3 Oxidative Stress

Mechanistic pathways of impurity formation in 2,6-Dimethoxy-4-methylpyridin-3-amine synthesis.

Comparative Analysis: Reference Standard Tiers

Regulatory frameworks, such as the ICH Q3A(R2) guidelines, mandate the identification and qualification of organic impurities present above the 0.05% threshold in new drug substances .

Using a low-grade commercial building block as a reference standard introduces fatal flaws into LC-MS/MS quantification. The unknown impurities within a 95% pure standard will cause matrix effects, ion suppression, and false-positive peaks that co-elute with the actual API impurities.

Table 1: Quantitative Performance Comparison of Reference Standard Grades

Analytical ParameterAnalytical Grade CRM (Recommended)Commercial Building Block GradeIn-House Crude Synthesis
Chromatographic Purity > 99.5% (HPLC-UV/MS)90% – 95%Variable (80% – 90%)
Structural Verification qNMR, LC-MS/MS, FT-IRBasic LC-MSBasic 1H-NMR
Impact on Baseline (S/N) Negligible noise interferenceHigh background noiseSevere ion suppression
Achievable LOQ < 0.01 µg/mL~ 0.5 µg/mLUnreliable quantification
Regulatory Compliance Fully traceable (ISO 17034)Non-compliant for GMPNon-compliant for GMP

Data Interpretation: Only Analytical Grade CRMs provide the baseline stability required to achieve the < 0.01 µg/mL detection limits necessary for genotoxic and trace impurity profiling [[1]]([Link]).

Experimental Protocol: LC-MS/MS Impurity Profiling

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Every choice is grounded in the physicochemical properties of 2,6-Dimethoxy-4-methylpyridin-3-amine.

A. Rationale for Methodological Choices
  • Column Selection (PFP vs. C18): Pyridines are basic and polar. Traditional C18 columns often cause severe peak tailing due to secondary interactions between the basic amine and residual silanols on the silica support. We utilize a Pentafluorophenyl (PFP) column . The fluorine atoms provide alternative retention mechanisms (π-π interactions and dipole-dipole interactions), yielding sharp, symmetrical peaks for closely related regioisomers.

  • Buffer Selection: We utilize 10 mM Ammonium Acetate adjusted to pH 5.0. This specific pH ensures that both the primary amine and the pyridine nitrogen remain in a consistent, protonated ionization state, which drastically improves Electrospray Ionization (ESI+) efficiency and prevents retention time drift [[2]]([Link]).

B. Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the Analytical Grade CRM and dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock. Dilute to working concentrations (0.01 µg/mL to 10 µg/mL). Filter all samples through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Separation:

    • Column: PFP (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+):

    • Operate the mass spectrometer in positive electrospray ionization mode.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ and its primary fragments (e.g., loss of methoxy or methyl groups).

  • Self-Validating System Suitability Test (SST):

    • Blank Injection: Must show no interfering peaks at the retention time of the target analyte (S/N < 3).

    • Resolution (Rs): The critical pair (the target amine and its des-methoxy regioisomer) must exhibit an Rs ≥ 2.0.

    • Sensitivity: The Limit of Quantitation (LOQ) standard (0.01 µg/mL) must yield a Signal-to-Noise (S/N) ratio ≥ 10. If the SST fails, the run is automatically invalidated, ensuring data integrity.

LCMSWorkflow S1 1. Sample Preparation Dilution & 0.22 µm Filtration S2 2. Chromatographic Separation PFP Column | Gradient Elution S1->S2 S3 3. ESI+ Ionization Ammonium Acetate (pH 5.0) S2->S3 S4 4. Mass Analysis (MS/MS) MRM Transitions S3->S4 S5 5. System Suitability Rs ≥ 2.0 | S/N ≥ 10 S4->S5

Step-by-step LC-MS/MS analytical workflow with self-validating system suitability checks.

Conclusion

The impurity profiling of 2,6-Dimethoxy-4-methylpyridin-3-amine requires high-precision analytical techniques tailored to the unique behavior of substituted pyridines. Attempting to validate an LC-MS/MS method using commercial-grade building blocks introduces unacceptable baseline noise and regulatory risk. By investing in Analytical Grade CRMs (>99.5% purity) and employing targeted chromatographic strategies like PFP stationary phases and pH-controlled buffers, analytical scientists can guarantee robust, reproducible, and ICH-compliant data.

Sources

Comparative

A Comparative Guide to the Polymorphs of 2,6-Dimethoxy-4-methylpyridin-3-amine using FTIR Spectroscopy

Introduction In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in two or mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact the physicochemical properties of a drug, including its solubility, bioavailability, and stability.[1][2] Therefore, the thorough characterization of polymorphic forms is a critical step in drug development to ensure product consistency and efficacy.[3]

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a molecular fingerprint of a substance.[4][5] It is an invaluable tool for the identification and differentiation of polymorphs. The different intermolecular interactions, such as hydrogen bonding, and conformations of molecules within different polymorphic structures lead to distinct vibrational spectra.[6][7][8] This guide provides a comprehensive comparison of hypothetical polymorphs of 2,6-Dimethoxy-4-methylpyridin-3-amine, designated as Form A and Form B, using FTIR spectroscopy. While the existence of these specific polymorphs is illustrative for the purpose of this guide, the principles and methodologies described herein are widely applicable for the polymorphic screening of pharmaceutical compounds.

The Principle of FTIR Spectroscopy in Polymorph Differentiation

The vibrational modes of a molecule, which are observed as absorption bands in an FTIR spectrum, are sensitive to the molecule's local environment.[4][5] In a crystal, the arrangement of molecules and the intermolecular forces, primarily hydrogen bonding, define this environment. Polymorphs, by definition, have different crystal structures, leading to variations in these intermolecular interactions.

These structural differences manifest in the FTIR spectrum in several ways:

  • Peak Shifts: Changes in the strength of hydrogen bonds will cause shifts in the stretching frequencies of the involved functional groups (e.g., N-H, O-H, C=O). Stronger hydrogen bonds typically lead to a red shift (lower wavenumber) and broadening of the N-H or O-H stretching bands.[7][9]

  • Peak Splitting: The symmetry of the crystal lattice can influence the vibrational modes, sometimes leading to the splitting of a single absorption band into multiple bands (Davydov splitting).[10]

  • Appearance or Disappearance of Peaks: Different molecular conformations (conformational polymorphism) can result in the appearance or disappearance of certain absorption bands.[11]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and is rich in bending and skeletal vibrations. This region is often highly complex and unique to a specific polymorphic form, making it particularly useful for differentiation.

Experimental Protocol: A Hypothetical Study

Polymorph Generation

To compare the FTIR spectra of different polymorphs, one must first generate them. Common methods for polymorph screening include:[11][12]

  • Recrystallization from Different Solvents: Dissolving the compound in various solvents (e.g., methanol, ethanol, acetone, water) and allowing for slow evaporation or cooling can yield different crystal forms.[2][11]

  • Varying Crystallization Conditions: Altering parameters such as the rate of cooling, level of supersaturation, and temperature can influence which polymorph crystallizes.[2][11][12] For instance, rapid cooling often yields a metastable polymorph, while slow cooling may favor the thermodynamically stable form.[2]

  • Melt Crystallization: For thermally stable compounds, melting the substance and then cooling it at different rates can produce various polymorphs.[2]

For our hypothetical study of 2,6-Dimethoxy-4-methylpyridin-3-amine, we will assume that Form A is obtained by slow cooling from a saturated ethanol solution, while Form B is generated by rapid cooling (crash cooling) of a saturated acetone solution.

FTIR Data Acquisition

A standard operating procedure for acquiring FTIR spectra is crucial for reproducibility.

Instrumentation: A Fourier-Transform Infrared Spectrometer, for example, a Shimadzu IRAffinity-1 or a Thermo Scientific Nicolet Summit X, can be used.[8][13]

Sample Preparation:

  • Attenuated Total Reflectance (ATR): This is a common and simple method requiring minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[8][14]

  • Potassium Bromide (KBr) Pellet Method: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.[14][15] This method can sometimes induce polymorphic transformations, so care must be taken.

Data Collection Parameters:

ParameterSettingRationale
Spectral Range4000 - 400 cm⁻¹Covers the mid-infrared region where most fundamental molecular vibrations occur.[4]
Resolution4 cm⁻¹Provides sufficient detail to distinguish between closely spaced peaks.
Number of Scans32-64Improves the signal-to-noise ratio for better spectral quality.[16]
ApodizationHapp-GenzelA common function used to process the interferogram.
BackgroundA background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.[17][18]

Hypothetical FTIR Data and Interpretation

The following table summarizes the hypothetical FTIR spectral data for Form A and Form B of 2,6-Dimethoxy-4-methylpyridin-3-amine, highlighting the key differences.

Wavenumber (cm⁻¹) Form AWavenumber (cm⁻¹) Form BVibrational AssignmentInterpretation of Differences
3450 (sharp)3435 (broad)N-H asymmetric stretchThe broader, red-shifted peak in Form B suggests stronger intermolecular hydrogen bonding involving the amine group.[7][9]
3350 (sharp)3320 (broad)N-H symmetric stretchConsistent with stronger hydrogen bonding in Form B.
29802982C-H stretch (methyl)Minimal change, as these groups are less involved in intermolecular interactions.
16201625N-H scissoringA slight shift may indicate a different conformation of the amine group relative to the pyridine ring.
15801585Pyridine ring stretchSubtle shifts in ring vibrations can be indicative of different crystal packing.
12501240C-O-C asymmetric stretch (methoxy)The shift in the methoxy group vibration suggests a change in the electronic environment, possibly due to different packing arrangements.
10401048C-O-C symmetric stretch (methoxy)Further evidence of a different solid-state conformation.
850865C-H out-of-plane bendChanges in the fingerprint region are highly specific to the polymorph.
Visualizing the Polymorph Screening Workflow

Polymorph_Screening_Workflow cluster_generation Polymorph Generation cluster_analysis Analysis cluster_characterization Characterization & Selection Start API Synthesis Recrystallization Recrystallization (Different Solvents, Cooling Rates) Start->Recrystallization Melt Melt Crystallization Start->Melt Grinding Grinding Start->Grinding FTIR FTIR Spectroscopy Recrystallization->FTIR Melt->FTIR Grinding->FTIR Compare Compare Spectra/Data FTIR->Compare XRD Powder X-Ray Diffraction XRD->Compare DSC Differential Scanning Calorimetry DSC->Compare Identify Identify Polymorphs (e.g., Form A, Form B) Compare->Identify Select Select Optimal Form for Development Identify->Select

Caption: Workflow for Polymorphic Screening and Characterization.

Conclusion

FTIR spectroscopy is a powerful and accessible technique for the identification and differentiation of polymorphs of active pharmaceutical ingredients. As demonstrated with the hypothetical case of 2,6-Dimethoxy-4-methylpyridin-3-amine, subtle changes in the crystal lattice and intermolecular interactions between polymorphs result in distinct and measurable differences in their FTIR spectra. The analysis of peak shifts, particularly in the regions corresponding to hydrogen bonding, and the unique patterns in the fingerprint region allow for the unambiguous identification of different crystalline forms. When integrated into a comprehensive polymorphic screening program alongside other techniques like PXRD and DSC, FTIR spectroscopy provides critical insights that support the selection of the optimal solid form for drug development, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • U.S. Patent No. US7122642B2. (2006). Method for producing crystal polymorphs and crystal polymorphs produced thereby.
  • Lifshitz, I. M. (1956). Lattice Vibrational Spectrum of Imperfect Crystals. The Journal of Chemical Physics, 25(4), 772-773.
  • Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP. [Link]

  • Czarnecki, M. A., & Wojtków, D. (2011). Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices. The Journal of Physical Chemistry A, 115(40), 10941-10951.
  • Raman, C. V. (1941). The vibration spectrum of a crystal lattice. Proceedings of the Indian Academy of Sciences - Section A, 13(1), 1-12.
  • Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Zhang, Y., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design, 24(1), 455-470.
  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]

  • Blackman, M. (1935). On the vibrational spectrum of a three-dimensional lattice. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 148(864), 365-383.
  • Scribd. (n.d.). FTIR SOP. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. [Link]

  • Zhang, M., & Chen, Y. (2022). Recent Advances in Polymorph Discovery Methods of Organic Crystals. Crystal Growth & Design, 22(12), 7439-7456.
  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • Plendl, J. N., & Gielisse, P. J. (1962). Lattice Vibrational Spectra and Physical Characteristics of Metals with Cubic Structure. Applied Optics, 1(4), 471-476.
  • Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure. [Link]

  • Hadni, A. (1965). The study of the vibrations of crystal lattices by far infra-red spectroscopy. Reports on Progress in Physics, 28(1), 221.
  • Wierzejewska, M., & Ratajczak, H. (2021). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 26(11), 3192.
  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. [Link]

  • Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Gammadata. (n.d.). Measuring isomers and polymorphs. [Link]

  • Specac Ltd. (n.d.). Why should I be using KBr Pellets in FTIR Spectroscopy. [Link]

  • University of California, Santa Barbara. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

  • Li, H., et al. (2006). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 427-432.
  • ResearchGate. (n.d.). Typical FTIR spectra of polymorphs. [Link]

  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. [Link]

  • Pharmaguideline. (2025, April 14). Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Dimethoxy-4-methylpyridin-3-amine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2,6-Dimethoxy-4-methylpyridin-3-amine For researchers and drug development professionals, the proper management of highly functionalized pyridine derivatives is...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2,6-Dimethoxy-4-methylpyridin-3-amine

For researchers and drug development professionals, the proper management of highly functionalized pyridine derivatives is critical to maintaining a compliant and safe laboratory environment. 2,6-Dimethoxy-4-methylpyridin-3-amine (CAS No. 479481-40-8) is a specialized building block often utilized in medicinal chemistry. Due to its structural profile—an electron-rich pyridine ring coupled with a nucleophilic amino group—it presents specific toxicological and environmental hazards that dictate strict operational and disposal protocols.

This guide provides a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Mechanistic Hazards

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. The presence of two methoxy groups (at positions 2 and 6) donates electron density into the pyridine ring, significantly increasing the basicity and nucleophilicity of the primary amine at position 3.

  • Toxicity Mechanism: Like many aminopyridines, this compound is readily absorbed through the skin and respiratory tract. Aminopyridines are known to interact with biological ion channels (specifically potassium channels), leading to acute neurotoxicity upon significant exposure.

  • Reactivity: The electron-rich nature of the ring makes it highly susceptible to vigorous reactions with strong oxidizing agents, which can lead to exothermic degradation and the release of toxic nitrogen oxide ( NOx​ ) gases[1].

Table 1: Physicochemical & Hazard Profile Summary

Property / HazardDescription / ClassificationOperational Implication
Physical State Solid (Powder/Crystalline)High risk of aerosolization; requires handling in a fume hood.
Acute Toxicity Oral, Dermal, Inhalation (Category 3)Mandates double-gloving and strict prohibition of benchtop handling.
Environmental Aquatic Toxicity (Category 2)Cannot be disposed of via aqueous drain; requires high-temp incineration.
Incompatibilities Strong oxidizers, strong acidsMust be segregated from nitric acid, peroxides, and halogenating agents.

Operational Safety & Handling Protocols

Every protocol in the laboratory must be a self-validating system where safety measures directly neutralize specific chemical risks.

  • Engineering Controls: All weighing, transferring, and reaction setups involving 2,6-Dimethoxy-4-methylpyridin-3-amine must be performed inside a certified chemical fume hood. Weighing boats and spatulas are notorious for static cling with fine powders, leading to micro-spills. Using an anti-static gun on weighing materials prior to use drastically reduces this risk.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant nitrile gloves for handling the solid powder. If handling the compound dissolved in organic solvents (e.g., Dichloromethane or Methanol), consult a glove compatibility chart, as the solvent will dictate the required glove material (e.g., butyl rubber or PVA)[2]. Always double-glove.

    • Eye Protection: ANSI-approved chemical splash goggles.

    • Body: A fully buttoned, flame-retardant laboratory coat.

Step-by-Step Waste Disposal Workflows

Waste pyridine derivatives, when present as a constituent of a commercial chemical product or intermediate, are considered hazardous waste[3]. While pyridine itself is an F005-listed waste, acutely toxic aminopyridine derivatives must be managed with stringent protocols, often mirroring the EPA's P-list requirements for acute toxins to ensure maximum safety[4].

Protocol A: Solid Waste Disposal

Applies to: Unused powders, contaminated weigh boats, spatulas, and heavily soiled PPE.

  • Collection: Place all solid waste into a chemically compatible, leak-proof, wide-mouth container lined with a hazardous waste bag.

  • Segregation: Ensure no oxidizing agents (e.g., potassium permanganate, nitrates) are placed in the same container.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "2,6-Dimethoxy-4-methylpyridin-3-amine (Toxic, Irritant)."

  • Storage: Store in a designated Satellite Accumulation Area (SAA) for no more than the legally permitted timeframe (typically 90 days for Large Quantity Generators or 12 months for academic labs).

Protocol B: Liquid Waste Disposal

Applies to: Reaction mother liquors, chromatography fractions, and solvent washes.

  • Categorization: Determine if the solvent matrix is halogenated (e.g., Chloroform, DCM) or non-halogenated (e.g., Ethyl Acetate, Methanol).

  • Transfer: Using a funnel, slowly pour the liquid waste into the appropriate organic waste carboy. Do not overfill (maintain at least 10% headspace).

  • Aqueous Waste: If the compound is dissolved in an aqueous acidic wash, collect it in a dedicated "Aqueous Toxic/Basic Waste" container. Never pour aminopyridine solutions down the drain , as they are highly toxic to aquatic life.

Protocol C: Empty Container Management (Triple Rinsing)

Because aminopyridines can leave highly toxic residues, empty primary containers must not be discarded in standard trash.

  • Rinse 1-3: Add a small volume of a compatible solvent (e.g., methanol or acetone) to the empty container. Cap and agitate gently.

  • Collection: Pour the rinsate into the appropriate liquid hazardous waste stream. Repeat this process three times.

  • Defacement: Once triple-rinsed, deface the original manufacturer label, mark the bottle as "Triple Rinsed," and dispose of the glass according to your institution's glass waste policy[4].

WasteRouting Start Waste Generation: 2,6-Dimethoxy-4-methylpyridin-3-amine State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, PPE, Weigh Boats) State->Solid Solid Liquid Liquid Waste (Reaction mixtures, washes) State->Liquid Liquid SolidCollect Collect in leak-proof, compatible solid waste container Solid->SolidCollect LiquidType Is the solvent organic or aqueous? Liquid->LiquidType Label Label as 'Hazardous Waste: Toxic, Irritant' SolidCollect->Label OrgSolvent Organic Solvent (e.g., DCM, MeOH) LiquidType->OrgSolvent Organic AqSolvent Aqueous Solvent (e.g., Acidic washes) LiquidType->AqSolvent Aqueous OrgCollect Collect in Non-Halogenated or Halogenated Organic Waste OrgSolvent->OrgCollect AqCollect Collect in Aqueous Basic/Toxic Waste AqSolvent->AqCollect OrgCollect->Label AqCollect->Label EHS Transfer to EHS for Incineration Label->EHS

Workflow for the segregation and disposal of 2,6-Dimethoxy-4-methylpyridin-3-amine waste streams.

Spill Response & Decontamination

In the event of a spill, the primary objective is to prevent aerosolization of the powder and to chemically neutralize residual traces on surfaces.

Mechanistic Decontamination Rationale: The freebase form of 2,6-Dimethoxy-4-methylpyridin-3-amine is somewhat lipophilic and can persist on bench surfaces. Applying a weak acid (like 5% acetic acid) protonates the basic amine, converting it into a highly water-soluble pyridinium acetate salt. This salt is easily wiped away without generating toxic fumes or volatile dust.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is large (>100g), evacuate the lab and contact Environmental Health and Safety (EHS) immediately.

  • Contain (Dry Spill): Do not sweep dry powder, as this generates toxic dust. Gently cover the powder with slightly damp paper towels or an inert absorbent material.

  • Collect: Using a plastic scoop (avoid metal if spark hazards exist from nearby solvents), transfer the absorbed material into a hazardous waste bag.

  • Decontaminate: Spray the affected surface with a dilute solution of acetic acid (5%). Allow it to sit for 2-3 minutes to ensure complete protonation of the amine.

  • Final Wipe: Wipe the area with clean paper towels, followed by a final wash with distilled water. Dispose of all cleanup materials as solid hazardous waste.

SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess Large Large Spill (>100g or >1L) Assess->Large Small Small Spill (<100g or <1L) Assess->Small Evacuate Evacuate Area & Call EHS Large->Evacuate PPE Don appropriate PPE (Respirator, Double Gloves) Small->PPE Contain Contain spill with inert absorbent/sand PPE->Contain Collect Sweep into labeled hazardous waste bag Contain->Collect Decon Decontaminate surface with dilute acetic acid Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Emergency response and decontamination protocol for aminopyridine derivative spills.

Regulatory & Logistical Framework

Ultimate disposal of 2,6-Dimethoxy-4-methylpyridin-3-amine must be handled by a licensed hazardous waste disposal facility. The standard industry practice for pyridine derivatives is rotary kiln incineration at temperatures between 820°C and 1,600°C, which ensures complete thermal destruction of the compound without releasing toxic NOx​ byproducts into the atmosphere[3][5].

Table 2: Waste Stream Compatibility & Segregation Matrix

Waste StreamCompatible WithStrictly Incompatible WithDisposal Method
Solid Waste Contaminated PPE, silica gel, paper towelsNitrates, perchlorates, strong oxidizersHigh-Temp Incineration
Organic Liquid DCM, Methanol, Ethyl Acetate, HexanesConcentrated Nitric Acid, Sulfuric AcidLiquid Injection Incineration
Aqueous Liquid Dilute acetic acid washes, neutral waterBleach (Sodium Hypochlorite), CyanidesChemical Treatment / Incineration

Note: Never attempt to neutralize large quantities of aminopyridine waste in-house. Always route through your institution's EHS waste broker system.

References

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Boston University Office of Research. Available at:[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2,6-Dimethoxy-4-methylpyridin-3-amine

Handling highly functionalized pyridine derivatives requires moving beyond generic laboratory safety protocols. As a building block frequently utilized in the synthesis of complex triazole derivatives and kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly functionalized pyridine derivatives requires moving beyond generic laboratory safety protocols. As a building block frequently utilized in the synthesis of complex triazole derivatives and kinase inhibitors, 2,6-Dimethoxy-4-methylpyridin-3-amine (CAS No. 479481-40-8) presents unique handling challenges[1].

This guide provides drug development professionals and bench scientists with a mechanistic, step-by-step operational plan. By understanding the chemical causality behind the hazards, researchers can implement self-validating safety systems that ensure both personnel protection and experimental integrity.

Hazard Assessment & Causality: The "Why" Behind the Protocol

To design an effective safety protocol, we must first analyze the molecular structure of 2,6-Dimethoxy-4-methylpyridin-3-amine.

  • Dermal Penetration & Systemic Toxicity: Aminopyridines are notorious for their high acute toxicity via dermal and oral routes, often acting as central nervous system toxicants by blocking potassium ion channels[2][3]. The addition of two methoxy groups in this specific compound significantly increases its lipophilicity (LogP). This structural feature enhances the molecule's ability to partition into and rapidly cross the lipid bilayer of human skin, meaning dermal exposure can quickly lead to systemic absorption[4].

  • Respiratory Hazards: As a crystalline solid, the compound is prone to aerosolization during transfer and weighing. Inhalation of these fine particulates causes severe respiratory tract irritation and rapid mucosal absorption[4].

  • Material Degradation: Pyridine derivatives act as aggressive organic solvents against many standard laboratory elastomers. They rapidly permeate and degrade natural rubber latex and thin nitrile, necessitating specific polymer choices for hand protection[5][6].

Mitigation Hazard 2,6-Dimethoxy-4-methylpyridin-3-amine (Lipophilic & Basic) Dermal Dermal Penetration (Systemic Toxicity) Hazard->Dermal Inhalation Particulate Inhalation (Respiratory Irritation) Hazard->Inhalation PPE_Glove Double Gloving (Nitrile + Neoprene) Dermal->PPE_Glove PPE_Hood Exhaust Fume Hood (Face Velocity >100 fpm) Inhalation->PPE_Hood

Mechanistic hazard pathways and targeted PPE mitigation strategies.

Personal Protective Equipment (PPE) Matrix

Based on the permeation dynamics of substituted pyridines, standard single-layer nitrile gloves are insufficient for extended handling[7][8]. The following matrix outlines the required PPE and the mechanistic reasoning for each selection.

Protection ZoneRequired EquipmentCausality & Specification
Hand Protection Double-Gloving System: Inner: 4-mil NitrileOuter: 8-mil Neoprene or Butyl RubberPyridine derivatives rapidly permeate latex and thin nitrile[5]. Neoprene or Butyl rubber provides a superior chemical barrier against the basic amine, while the inner nitrile layer acts as a fail-safe during outer glove doffing.
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized crystalline dust. Safety glasses with side shields are insufficient due to the lack of a full orbital seal.
Body Flame-Resistant (FR) Lab Coat, fully buttoned; closed-toe non-porous shoes.Prevents particulate accumulation on street clothing. Porous shoes (e.g., mesh sneakers) trap spilled powders against the skin, accelerating dermal absorption.
Respiratory Handled exclusively inside a certified Chemical Fume Hood.Eliminates the need for a respirator by utilizing engineering controls to capture aerosolized particulates at the source[9].

Operational Workflow & Methodologies

The following step-by-step methodology ensures that the handling of 2,6-Dimethoxy-4-methylpyridin-3-amine is a self-validating system —meaning each step contains a built-in check to verify safety and efficacy.

Step 1: Environmental Control Validation
  • Action: Turn on the chemical fume hood and clear the workspace of unnecessary clutter to ensure uninhibited laminar airflow.

  • Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. If the tissue flutters steadily inward, the hood is actively drawing air. Verify the digital monitor reads a face velocity of at least 100 feet per minute (fpm).

Step 2: Weighing and Transfer Protocol
  • Action: Line the analytical balance area within the fume hood with a disposable, static-dissipative weighing mat.

  • Action: Don the double-glove system (Nitrile inner, Neoprene outer).

  • Action: Use an anti-static, grounded metal spatula to transfer the crystalline solid. Causality: Aminopyridines can hold static charges, causing the powder to "jump" and aerosolize if plastic spatulas are used.

  • Self-Validation: After weighing, visually inspect the outer Neoprene gloves for any white powder residue. If present, immediately wipe the gloves with a damp paper towel before touching any other lab equipment (e.g., reagent bottles, pens) to prevent cross-contamination.

Step 3: Solubilization
  • Action: If preparing a stock solution (e.g., in DMSO or Dichloromethane), add the solvent directly to the pre-weighed vial inside the fume hood.

  • Action: Cap the vial tightly before vortexing. Never vortex an open tube containing aminopyridine solutions, as this generates highly toxic micro-droplets.

Step 4: Decontamination & Neutralization
  • Action: Carefully fold the disposable weighing mat inward to trap any residual dust and place it in a solid hazardous waste container.

  • Action: Spray the balance and surrounding workspace with a 5% Acetic Acid solution , followed by a wipe-down with distilled water.

    • Causality: The basic pyridine nitrogen ( pKa​ ~ 6-7) is protonated by the acetic acid, converting the highly lipophilic free-base into a highly water-soluble pyridinium acetate salt. This prevents the chemical from penetrating the skin of the next user.

  • Self-Validation: Swab the cleaned area with a damp pH indicator strip. A neutral or slightly acidic reading (pH 5.5–7.0) validates that all basic amine residues have been successfully neutralized and removed.

Workflow Start 1. Pre-Operation Setup (Fume Hood & PPE Validation) Weighing 2. Weighing Protocol (Anti-static tools & Double Gloving) Start->Weighing Solubilization 3. Solubilization (DMSO/DCM in closed system) Weighing->Solubilization Decon 4. Decontamination (5% Acetic Acid Wash) Solubilization->Decon Disposal 5. Waste Segregation (EPA Compliant F005/CMBST) Decon->Disposal

Operational workflow for handling 2,6-Dimethoxy-4-methylpyridin-3-amine.

Disposal & Waste Management Plan

Improper disposal of substituted pyridines violates environmental regulations and poses severe downstream risks. Because of the nitrogen content, these compounds can generate toxic nitrogen oxides ( NOx​ ) if incinerated improperly, and they are strictly regulated under the EPA's Resource Conservation and Recovery Act (RCRA)[10].

  • Solid Waste: All contaminated consumables (weighing papers, spatulas, outer gloves, and empty reagent vials) must be placed in a clearly labeled, sealable solid hazardous waste container. Do not mix with general biohazard or municipal waste.

  • Liquid Waste: Solutions containing 2,6-Dimethoxy-4-methylpyridin-3-amine must be segregated into dedicated organic waste carboys. If the solvent used is a halogenated organic (e.g., DCM) or a specific listed solvent (e.g., Pyridine), it falls under EPA Hazardous Waste Codes (e.g., F005) and is subject to strict Land Disposal Restrictions (LDR) under 40 CFR Part 268[11][12].

  • Disposal Route: Waste must be routed to an EPA-licensed facility for high-temperature incineration (CMBST) equipped with NOx​ scrubbers[13]. Ensure the waste manifest explicitly lists "Substituted Aminopyridine Derivative" to alert the disposal facility of the nitrogenous hazard.

References

  • U.S. Environmental Protection Agency (EPA). "4-Aminopyridine: Human Health Risk Assessment for Registration Review." Regulations.gov, [Link].

  • Ansell Healthcare. "Ansell Chemical Resistance Guide: Permeation and Degradation Data." CDC Stacks / Ansell, [Link].

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings (40 CFR § 261.31)." EPA.gov, [Link].

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 268 -- Land Disposal Restrictions." eCFR, [Link].

Sources

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